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  • Product: Methyl tiglate
  • CAS: 6622-76-0

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl Tiglate (CAS 6622-76-0): Properties, Synthesis, and Applications

Executive Summary Methyl tiglate (CAS 6622-76-0), systematically named methyl (E)-2-methylbut-2-enoate, is an unsaturated ester recognized for its distinct fruity, rum-like aroma.[1][2] While its primary commercial appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl tiglate (CAS 6622-76-0), systematically named methyl (E)-2-methylbut-2-enoate, is an unsaturated ester recognized for its distinct fruity, rum-like aroma.[1][2] While its primary commercial application lies within the flavor and fragrance industries, its utility extends into the realm of specialized organic synthesis.[2][3] This technical guide provides an in-depth analysis of methyl tiglate, covering its fundamental physicochemical properties, spectroscopic signature for identity verification, common synthetic routes, and its critical role as a precursor in chemical transformations. The narrative emphasizes the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals who may utilize this compound as a flavoring agent or a versatile chemical building block.[2]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its handling, application, and reactivity. Methyl tiglate is a colorless, flammable liquid.[4][5] Its properties are well-documented and summarized below for rapid reference.

PropertyValueSource(s)
CAS Registry Number 6622-76-0[6][7]
Molecular Formula C₆H₁₀O₂[6][7]
Molecular Weight 114.14 g/mol [6][8]
Appearance Colorless to almost colorless clear liquid[2][4]
Boiling Point 137-139 °C at 760 mmHg[4][6][8]
Density ~0.95 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) ~1.436[4][6]
Flash Point 35-39 °C (95-102 °F)[4][6][8]
Water Solubility 3,813 mg/L at 25 °C (estimated), slightly soluble[4][6]
Solubility Soluble in alcohol[4][6]
Synonyms Methyl (E)-2-methylbut-2-enoate, Tiglic Acid Methyl Ester[2][6][9]

Spectroscopic Characterization: A Validated Approach

For any research or development application, unequivocal confirmation of a chemical's identity and purity is paramount. A multi-spectroscopic approach provides a self-validating system, where data from orthogonal techniques (NMR, IR, and MS) converge to build a comprehensive and trustworthy structural profile.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl tiglate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a high signal-to-noise ratio.

  • Data Interpretation: The ¹H NMR spectrum of methyl tiglate is expected to show four distinct signals corresponding to its unique protons. The chemical shifts (δ), multiplicities, and integrations will be characteristic of the (E)-configuration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups.[10][11] The IR spectrum of methyl tiglate will be dominated by absorptions characteristic of an α,β-unsaturated ester.[12]

Expected Characteristic Absorption Bands:

  • ~1710-1725 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester. The conjugation with the C=C bond slightly lowers the frequency compared to a saturated ester.

  • ~1650 cm⁻¹: A medium-intensity absorption for the C=C double bond stretch.

  • ~1100-1250 cm⁻¹: Strong C-O stretching vibrations characteristic of the ester functional group.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.[13]

Expected Observations:

  • Molecular Ion (M⁺): A clear molecular ion peak at an m/z (mass-to-charge ratio) of 114, corresponding to the molecular formula C₆H₁₀O₂.[14]

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) leading to a peak at m/z 83, and α-cleavage, which can help confirm the connectivity of the molecule.

Synthesis and Chemical Reactivity

Understanding the synthesis of methyl tiglate and its key reactions is vital for its application as a chemical intermediate.

Synthesis via Fischer Esterification

Methyl tiglate is readily synthesized via the classic Fischer esterification of tiglic acid with methanol, using a strong acid catalyst. This is an equilibrium-driven process where the removal of water or the use of excess alcohol is critical to drive the reaction toward the product.

Step-by-Step Laboratory Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add tiglic acid (1.0 eq) and an excess of methanol (5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 2-5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude methyl tiglate can be purified by distillation to yield a colorless liquid.

Isomerization to Methyl Angelate

A defining characteristic of methyl tiglate is its ability to isomerize to its (Z)-isomer, methyl angelate. This equilibrium is a critical consideration for researchers, as the two isomers have different physical properties, including boiling points.[15] The isomerization is typically catalyzed by an organic sulfinic acid, such as p-toluenesulfinic acid, at elevated temperatures.[15][16] The (E)-isomer, methyl tiglate, is the more thermodynamically stable of the two, and thus predominates in the equilibrium mixture.[15]

Isomerization cluster_catalyst Catalyst System MT Methyl Tiglate (E)-isomer (More Stable) MA Methyl Angelate (Z)-isomer (Less Stable) MT->MA Heat, Catalyst Catalyst p-Toluenesulfinic Acid

Caption: Reversible isomerization between methyl tiglate and methyl angelate.

Key Applications

The applications of methyl tiglate are primarily dictated by its sensory properties and its chemical structure.

Flavor and Fragrance Industry

Methyl tiglate is classified as a flavor and fragrance agent.[4] It is valued for its warm, fruity, and rum-like aroma profile and is used to impart butterscotch, rum, or toffee notes in food products.[1] In cosmetics and perfumery, it is used as a fragrance ingredient in a variety of products, from perfumes to skin creams and shampoos.[3]

Intermediate in Organic Synthesis

As an α,β-unsaturated ester, methyl tiglate is a versatile building block in organic synthesis.[2] Its most notable synthetic application is as a readily available starting material for the production of its less stable isomer, methyl angelate, through the isomerization-distillation process described previously.[15][16] The distinct boiling points of the two isomers allow for the separation of methyl angelate as it is formed, driving the process.[15]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical substance.

  • Hazard Identification: Methyl tiglate is a flammable liquid and vapor (H226).[5][17] It may cause skin and eye irritation upon contact.[2][4]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[17] Take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

  • Toxicology: The toxicological properties have not been fully investigated, though the acute oral toxicity is reported to be low (orl-rat LDLo: 5000 mg/kg).[5] Treat with the standard care afforded to all laboratory chemicals.

Conclusion

Methyl tiglate is a compound of significant utility, bridging the gap between industrial-scale flavor and fragrance applications and specialized laboratory synthesis. Its well-defined physicochemical and spectroscopic properties make it a reliable and verifiable substance for researchers. A thorough understanding of its synthesis and, critically, its isomerization equilibrium with methyl angelate, allows scientists to harness its full potential as both a final product and a versatile synthetic intermediate. Proper adherence to safety and handling protocols ensures its effective and safe use in any professional setting.

References

  • ChemWhat. (n.d.). Methyl tiglate CAS#: 6622-76-0.
  • Fluorochem. (n.d.). Methyl tiglate (CAS 6622-76-0).
  • The Good Scents Company. (n.d.). (E)-methyl tiglate, 6622-76-0.
  • Prospector. (2025). Methyl Tiglate by Penta Manufacturing Company.
  • Cheméo. (n.d.). Chemical Properties of Methyl tiglate (CAS 6622-76-0).
  • CAS Common Chemistry. (n.d.). Methyl tiglate.
  • CymitQuimica. (n.d.). CAS 6622-76-0: Methyl tiglate.
  • Thermo Fisher Scientific. (2024). Methyl tiglate - SAFETY DATA SHEET.
  • COSMILE Europe. (n.d.). METHYL TIGLATE – Ingredient.
  • Google Patents. (n.d.). EP0112394B1 - Process for preparing angelic acid or its ester.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - Methyl Tiglate.
  • ChemicalBook. (n.d.). Methyl tiglate(6622-76-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Ethyl tiglate synthesis.
  • Tokyo Chemical Industry. (n.d.). Methyl Tiglate | 6622-76-0.
  • National Institute of Standards and Technology (NIST). (n.d.). Methyl tiglate IR Spectrum.
  • National Institute of Standards and Technology (NIST). (n.d.). Methyl tiglate Mass Spectrum.
  • Google Patents. (n.d.). PROCESS FOR PREPARING ANGELIC ACID OR ITS ESTER - EP 0112394 B1.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • University of Colorado Boulder. (n.d.). Spectroscopy.
  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Sources

Exploratory

methyl tiglate biological activity

Title: Unlocking the Biological Activity of Methyl Tiglate: Mechanistic Insights, Thiol Reactivity, and Pharmacological Potential Executive Summary Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a naturally occurrin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Biological Activity of Methyl Tiglate: Mechanistic Insights, Thiol Reactivity, and Pharmacological Potential

Executive Summary

Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a naturally occurring α,β-unsaturated ester frequently identified in the volatile profiles of medicinal plants and endophytic fungi. As a Senior Application Scientist, I approach the evaluation of such volatile organic compounds (VOCs) by analyzing their intrinsic chemical kinetics and mapping how these molecular properties translate to macroscopic biological effects. This technical guide provides an in-depth analysis of methyl tiglate, focusing on its electrophilic reactivity, synergistic antimicrobial properties, and its validated safety profile in drug development and formulation.

Structural Kinetics and Thiol Reactivity

Electrophilic compounds often exert excess toxicity by covalently binding to endogenous macromolecules (e.g., cellular proteins, DNA) via Michael-type addition. Because methyl tiglate contains a conjugated double bond system, it is theoretically capable of acting as a Michael acceptor. However, in pharmacology, molecular geometry dictates biological fate.

The presence of methyl substitutions at both the α and β positions of the vinyl moiety significantly alters the electron density and introduces severe steric hindrance. This structural configuration physically and electronically impedes the nucleophilic attack of cellular thiols (such as cysteine or glutathione) on the β-carbon. Consequently, methyl tiglate demonstrates an exceptionally low second-order rate constant for glutathione depletion ( kGSH​ ) compared to unsubstituted acrylates ()[1].

G A Methyl Tiglate (α,β-Unsaturated Ester) C Steric Hindrance (α & β Methyl Groups) A->C B Cellular Thiols (e.g., Glutathione) B->C Nucleophilic Attack D Inhibited Michael Addition (kGSH = 0.007 L/mol/min) C->D Prevents Adduct Formation E Low Ciliate Toxicity (log EC50 = 1.69) D->E F Non-Sensitizing Pharmacological Profile D->F

Mechanistic pathway illustrating steric hindrance reducing methyl tiglate toxicity.

Pharmacological Profile: Synergism and Safety

Despite its low standalone reactivity, methyl tiglate plays a critical role in complex biological matrices, acting as a synergistic agent rather than a primary toxicant.

  • Antimicrobial Synergism: Methyl tiglate is a key component of the volatilome in endophytic fungi such as Oidium sp. While its isolated inhibitory activity against primary pathogens like Pythium ultimum is marginal, it exhibits potent synergistic enhancement when combined with other VOCs (e.g., small organic acids and naphthalene derivatives), artificially increasing the antibiosis of the surrounding atmosphere ()[2].

  • Anti-inflammatory & Antioxidant Context: It is abundantly found in the leaves of Corchorus olitorius, a plant renowned for its anti-inflammatory, antioxidant, and wound-healing properties. While the exact mechanism is combinatorial, the presence of methyl tiglate contributes to the lipophilic absorption of these extracts ()[3].

  • Toxicological Safety: Due to its inability to readily form covalent adducts with proteins, methyl tiglate is classified as a baseline narcotic rather than a reactive toxicant. It is routinely utilized as a non-irritant and non-sensitizer control in respiratory and dermal sensitization studies, standing in stark contrast to highly reactive, sensitizing acrylates ()[4].

Quantitative Data Summary

To objectively compare the safety and reactivity of methyl tiglate against other α,β-unsaturated compounds, we summarize the kinetic and toxicological metrics below. High kGSH​ values correlate with high electrophilicity, which inversely drives down the EC50​ (indicating higher toxicity at lower concentrations).

CompoundChemical ClassThiol Reactivity ( kGSH​ ) (L mol⁻¹ min⁻¹)Log kGSH​ Ciliate Toxicity (log EC₅₀)Biological Classification
Methyl tiglate α,β-Unsaturated Ester0.007-2.151.69Baseline Narcotic / Non-Sensitizer
trans-2-Methyl-2-pentenal α,β-Unsaturated Aldehyde0.35-0.56N/AMildly Reactive
1-Pentene-3-one α,β-Unsaturated Ketone1261.03.10-2.38Highly Reactive / Toxic

Validated Experimental Methodologies

Protocol A: In Chemico Glutathione (GSH) Depletion Assay

Purpose: To quantify the electrophilic reactivity of methyl tiglate by calculating its pseudo-first-order rate constant ( kGSH​ ). Scientific Causality & Trustworthiness: This protocol is a self-validating system. By utilizing a cell-free in chemico environment, we eliminate the confounding variables of cellular membrane permeability and metabolic degradation. The direct measurement of unreacted GSH via DTNB (Ellman's reagent) derivatization provides an absolute quantification of the compound's intrinsic electrophilicity, confirming whether its biological safety profile is due to a lack of reactivity or simply poor cellular uptake.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM solution of methyl tiglate in a co-solvent (e.g., DMSO) and a 1 mM solution of reduced glutathione (GSH) in 100 mM sodium phosphate buffer (pH 7.4).

  • Incubation: Combine the solutions in a sealed amber vial to prevent photo-degradation and incubate at a constant 25°C.

  • Aliquot Sampling: Extract 100 µL aliquots at pre-defined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Derivatization: Immediately quench the reaction by adding the aliquot to 900 µL of buffer containing 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB reacts exclusively with free sulfhydryl groups to yield the yellow anion TNB.

  • Spectrophotometry: Measure the absorbance of the resulting solution at 412 nm using a UV-Vis spectrophotometer.

  • Kinetic Analysis: Plot the natural log of remaining GSH concentration versus time to calculate the pseudo-first-order rate constant ( kGSH​ ).

G Step1 1. Substrate Preparation Prepare 10 mM Methyl Tiglate & 1 mM GSH in Buffer Step2 2. Incubation React at 25°C under controlled pH (7.4) Step1->Step2 Step3 3. Aliquot Sampling Extract samples at pre-defined time points Step2->Step3 Step4 4. DTNB Derivatization Add Ellman's Reagent to quantify free thiols Step3->Step4 Step5 5. Spectrophotometry Measure absorbance at 412 nm Step4->Step5 Step6 6. Kinetic Analysis Calculate pseudo-1st order rate constant (kGSH) Step5->Step6

Workflow for determining glutathione (GSH) reactivity of methyl tiglate.

Protocol B: Vapor-Phase Antimicrobial Microdilution Assay

Purpose: To evaluate the synergistic antimicrobial efficacy of volatile methyl tiglate. Scientific Causality & Trustworthiness: Standard broth microdilution assays fail for VOCs like methyl tiglate because the active agent evaporates into the headspace, leading to false negatives. By utilizing a sealed vapor-phase micro-chamber, we force the interaction between the volatile ester and the microbial agar surface. Including a standalone control versus a combinatorial VOC matrix validates the synergistic mechanism of action.

Step-by-Step Methodology:

  • Inoculation: Spread 100 µL of a standardized microbial suspension (e.g., Pythium ultimum at 105 CFU/mL) onto the surface of a nutrient agar plate.

  • Chamber Assembly: Place a sterile filter paper disc in the center of the inner lid of the Petri dish.

  • Dosing: Apply varying concentrations of methyl tiglate (alone and in combination with other VOCs like naphthalene derivatives) directly onto the filter paper.

  • Sealing: Immediately invert the bottom half of the Petri dish over the lid and seal the edges tightly with Parafilm to create a closed vapor chamber.

  • Incubation & Measurement: Incubate at 28°C for 48 hours. Measure the zone of inhibition or total radial growth reduction compared to an untreated control plate to determine the Minimum Inhibitory Concentration (MIC) of the vapor phase.

Conclusion

Methyl tiglate represents a fascinating intersection of structural chemistry and pharmacology. Its highly substituted α,β-unsaturated ester framework provides enough steric hindrance to prevent toxic, covalent binding with cellular nucleophiles, rendering it exceptionally safe for biological applications. Concurrently, its volatility and lipophilicity allow it to act as a powerful synergistic agent in antimicrobial and anti-inflammatory formulations, making it a highly valuable molecule in modern drug development and botanical therapeutics.

References

  • Title: Thiol Reactivity and Its Impact on the Ciliate Toxicity of α,β-Unsaturated Aldehydes, Ketones, and Esters Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Methyl methacrylate and respiratory sensitization: A Critical review Source: Toxicology (NIH PMC) URL: [Link]

  • Title: Synergism among volatile organic compounds resulting in increased antibiosis in Oidium sp. Source: FEMS Microbiology Letters (Oxford Academic) URL: [Link]

  • Title: Pharmacological and phytochemical biodiversity of Corchorus olitorius Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Foundational

Synthesis of Methyl Tiglate from Tiglic Acid: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of methyl tiglate from tiglic acid, a key transformation in the production of fine chemicals and pharmaceuticals.[1] We delve into the core...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl tiglate from tiglic acid, a key transformation in the production of fine chemicals and pharmaceuticals.[1] We delve into the core principles of esterification, contrasting various synthetic methodologies, including the classical Fischer-Speier esterification and alternative approaches. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring a deep understanding of the underlying chemistry. Detailed, step-by-step protocols, data-driven comparisons, and visual representations of reaction pathways are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors. This guide is grounded in authoritative references to ensure scientific integrity and provide a robust foundation for practical application.

Introduction: The Significance of Tiglic Acid and its Esters

Tiglic acid, or (E)-2-methyl-2-butenoic acid, is a naturally occurring monocarboxylic acid found in various plants.[2][3] Its esters, particularly methyl tiglate, are valuable compounds characterized by a pleasant, fruity aroma, leading to their use in the flavor and fragrance industries.[1] Beyond its sensory properties, the tiglate moiety is a crucial building block in the synthesis of a wide array of more complex organic molecules and active pharmaceutical ingredients (APIs). The conversion of tiglic acid to methyl tiglate is a fundamental esterification reaction, serving as an excellent model for understanding the principles and practicalities of this important class of organic transformations.

Methyl tiglate, with the chemical formula C6H10O2, is a colorless to pale yellow liquid.[1][4] Its structure features a trans-configuration across the double bond, which is a key determinant of its physical and chemical properties.[1][5][6]

PropertyValueReference
CAS Number 6622-76-0[1][4][5][7][8]
Molecular Weight 114.14 g/mol [4][5]
Boiling Point 139 °C[4]
Flash Point 39 °C[4]
Refractive Index 1.43000 to 1.43600 @ 20.00 °C

Synthetic Methodologies: A Comparative Analysis

The synthesis of methyl tiglate from tiglic acid can be achieved through several esterification methods. The choice of method depends on factors such as scale, desired purity, available reagents, and environmental considerations.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a classic and widely used method for preparing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9][10] This equilibrium-driven process is typically performed under reflux conditions to accelerate the reaction rate.[9]

Mechanism and Rationale:

The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The acid catalyst, commonly sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), plays a crucial role in activating the carboxylic acid.[9][11]

Mechanism of Fischer-Speier Esterification:

Fischer_Speier_Esterification

Caption: Mechanism of Fischer-Speier Esterification.

The key steps involve:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9][12]

  • Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9][13]

  • Proton transfer and elimination of water: A proton is transferred to one of the hydroxyl groups, which then leaves as a water molecule. The removal of water is critical to drive the equilibrium towards the product side.[9]

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the methyl tiglate and regenerate the acid catalyst.[12]

Advantages:

  • Cost-effective due to the use of inexpensive reagents and catalysts.

  • Scalable for industrial production.[3]

  • Relatively simple experimental setup.

Disadvantages:

  • The reaction is reversible, requiring strategies to shift the equilibrium, such as using an excess of the alcohol or removing water as it forms.[9]

  • The use of strong acids can lead to side reactions, such as dehydration or isomerization, particularly with sensitive substrates.

  • Workup procedures can be extensive, involving neutralization and extraction steps.

Diazomethane-Mediated Esterification: A High-Yielding but Hazardous Alternative

Diazomethane (CH₂N₂) is a highly reactive reagent that provides a clean and quantitative method for converting carboxylic acids to their corresponding methyl esters.[14][15]

Mechanism and Rationale:

The reaction proceeds through a different mechanism compared to Fischer-Speier esterification.

Mechanism of Diazomethane Esterification:

Diazomethane_Esterification

Caption: Mechanism of Diazomethane Esterification.

The process involves:

  • Protonation of diazomethane: The acidic proton of the carboxylic acid protonates the diazomethane to form a methyldiazonium cation and a carboxylate anion.[15][16]

  • Nucleophilic substitution (SN2): The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 fashion, displacing nitrogen gas.[15]

Advantages:

  • High yields, often quantitative.[17]

  • Mild reaction conditions, proceeding at room temperature.

  • Simple workup, as the only byproduct is nitrogen gas.[17]

Disadvantages:

  • Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures.[14][15]

  • Not suitable for large-scale synthesis due to safety concerns.

Transesterification: An Alternative Route

Transesterification is a process where the ester of one alcohol is transformed into the ester of another alcohol.[18] While less common for the direct synthesis from tiglic acid, it is a relevant process in the broader context of ester synthesis. For instance, if another tiglate ester were readily available, it could be converted to methyl tiglate by reacting it with an excess of methanol in the presence of an acid or base catalyst.[19][20]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of methyl tiglate.

Protocol for Fischer-Speier Esterification

Experimental Workflow: Fischer-Speier Esterification

Fischer_Speier_Workflow

Caption: Workflow for Fischer-Speier Esterification.

Materials:

  • Tiglic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve tiglic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Attach a condenser and heat the mixture to reflux for a specified period (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the methyl tiglate with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure methyl tiglate.

Protocol for Diazomethane-Mediated Esterification (Small Scale, with Extreme Caution)

Materials:

  • Tiglic acid

  • Diazomethane solution in diethyl ether (prepared in situ from a suitable precursor like Diazald®)

  • Diethyl ether

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • Dissolve tiglic acid (1.0 eq) in diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Carefully quench any remaining diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The resulting solution contains methyl tiglate in diethyl ether. The solvent can be carefully removed under reduced pressure. Due to the high volatility of methyl tiglate, distillation is often not necessary for small-scale reactions where high purity is achieved directly.

Analytical Characterization

The identity and purity of the synthesized methyl tiglate should be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of the characteristic peaks for the methyl ester and the tiglate backbone.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch (around 1715 cm⁻¹) and the C=C stretch.[6]

Green Chemistry Considerations

In line with modern synthetic practices, it is important to consider the environmental impact of the chosen method.[21][22][23][24][25]

MethodGreen Chemistry AdvantagesGreen Chemistry Disadvantages
Fischer-Speier High atom economy if water is the only byproduct.Use of strong, corrosive acids; often requires excess reagent and organic solvents for extraction.
Diazomethane High atom economy (N₂ is the only byproduct); mild conditions.Use of a highly toxic, explosive, and carcinogenic reagent.

Emerging green chemistry approaches focus on the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste and simplifying purification procedures.[21] The use of greener solvents and solvent-free reaction conditions are also areas of active research.[21][22]

Conclusion

The synthesis of methyl tiglate from tiglic acid is a well-established transformation that can be accomplished through various methods. The Fischer-Speier esterification remains a practical and scalable approach for industrial applications, despite its equilibrium limitations. For laboratory-scale synthesis where high purity and yield are paramount, diazomethane offers an excellent alternative, provided that stringent safety precautions are implemented. The choice of synthetic route should be guided by a careful consideration of scale, safety, cost, and environmental impact. As the field of chemistry continues to evolve, the development of greener and more efficient catalytic systems will undoubtedly play a crucial role in the future of ester synthesis.

References

  • The Good Scents Company. (n.d.). (E)-methyl tiglate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111233654A - Simple method for synthesizing tiglic acid.
  • European Patent Office. (n.d.). EP0112394B1 - Process for preparing angelic acid or its ester.
  • Google Patents. (n.d.). CN105439848A - Method for industrially preparing tiglic acid.
  • Cheméo. (n.d.). Chemical Properties of Methyl tiglate (CAS 6622-76-0). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]

  • Google Patents. (n.d.). US20080015375A1 - Method for transesterification of triglycerides.
  • National Center for Biotechnology Information. (n.d.). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • YouTube. (2021, December 6). Draw the Mechanism for the Acid Catalyzed Hydrolysis of an Ester in a Triglyceride. Retrieved from [Link]

  • MDPI. (2022, October 1). Synthesis of Biodiesel by Interesterification of Triglycerides with Methyl Formate. Retrieved from [Link]

  • ResearchGate. (2025, October 6). (PDF) Green Chemistry Approaches to Sustainable Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of acid catalyzed esterification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimization of the Biodiesel Production via Transesterification Reaction of Palm Oil using Response Surface Methodology (RSM): A Review. Retrieved from [Link]

  • ResearchGate. (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Name Reactions. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • Journal of Drug Discovery and Health Sciences. (2024, December 30). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Retrieved from [Link]

  • Difference Between. (2020, December 4). Difference Between Fischer Esterification and Steglich Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Green Chemistry. Retrieved from [Link]

  • IntechOpen. (2018, July 11). Kinetics of Transesterification Processes for Biodiesel Production. Retrieved from [Link]

  • YouTube. (2021, January 27). Diazomethane Synthesis and Applications (Arndt-Eistert Homologation). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: The Strategic Utility of Methyl Tiglate in Organic Synthesis

Executive Summary & Mechanistic Profiling Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a highly versatile α,β -unsaturated ester utilized extensively in complex natural product synthesis and advanced materials dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a highly versatile α,β -unsaturated ester utilized extensively in complex natural product synthesis and advanced materials development. Unlike simple acrylates, methyl tiglate possesses both α

  • and β -methyl substitutions. This dual substitution fundamentally alters its electronic and steric profile, transforming it from a highly reactive, indiscriminate electrophile into a sterically demanding, highly selective reagent.

As an Application Scientist, understanding the causality behind methyl tiglate's reactivity is paramount. The α -methyl group provides significant steric hindrance, which retards standard nucleophilic attacks and endo-cycloadditions. However, this exact property is leveraged to achieve exceptional exo-diastereoselectivity in Diels-Alder reactions[1] and controlled conjugate additions[2]. Furthermore, its low reactivity with biological nucleophiles (such as glutathione) renders it practically non-sensitizing compared to unbranched acrylates, making it a safer building block in scalable pharmaceutical synthesis[3].

Reaction Network Visualization

The following diagram maps the primary synthetic pathways of methyl tiglate, highlighting the distinct reaction modes governed by its unique steric and electronic environment.

G MT Methyl Tiglate (E-isomer) MA Michael Addition (Soft Nucleophiles) MT->MA Cuprates / Ylides DA Diels-Alder [4+2] Cycloaddition MT->DA Dienes / Heat EP Epoxidation (mCPBA) MT->EP Peracids Prod1 β-Substituted Alkanoates MA->Prod1 Prod2 Cyclohexene Adducts (Exo-favored) DA->Prod2 Prod3 α,β-Epoxy Esters EP->Prod3

Fig 1: Strategic synthetic pathways of methyl tiglate highlighting key transformations.

Quantitative Reactivity Data

To predict the behavior of methyl tiglate in multi-step syntheses, it is crucial to benchmark its reactivity against its structural analogues. The β -methyl group in methyl tiglate (E-isomer) and methyl angelate (Z-isomer) drastically impacts the transition state energy during nucleophilic attack.

Table 1: Comparative Yields and Selectivity in Conjugate Additions

Data reflects the addition of 2-pyridyl Gilman homocuprates to various α,β -unsaturated esters[2].

SubstrateSubstitution PatternIsomer GeometryConjugate Addition Yield (%)Mechanistic Causality
Methyl Crotonate β -methyl onlyE79%Minimal steric hindrance at the α -position allows rapid cuprate addition.
Methyl Tiglate α,β -dimethylE69% α -methyl group increases steric demand, slightly reducing the rate of addition.
Methyl Angelate α,β -dimethylZ14%Severe steric clash between the cis- β -methyl group and the incoming nucleophile.

Validated Experimental Protocols

The following protocols have been engineered to be self-validating, ensuring that researchers can visually and analytically confirm the success of each intermediate step.

Protocol A: Copper-Catalyzed Conjugate Addition of Pyridylcuprates

Objective: To synthesize β -substituted alkanoates via the 1,4-addition of a soft organocuprate to methyl tiglate, a critical step in the asymmetric synthesis of evoninic acid[2].

Causality & Design: Organolithium reagents are "hard" nucleophiles that will attack the ester carbonyl (1,2-addition). Transmetalation with CuBr⋅SMe2​ generates a "soft" Gilman cuprate, which strictly favors 1,4-conjugate addition. The reaction must be maintained at −78∘C because pyridylcuprates are thermally unstable and will rapidly decompose at higher temperatures.

Step-by-Step Methodology:

  • Lithiation: In an oven-dried, argon-purged flask, dissolve 2-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to −78∘C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Dropwise add n -butyllithium (1.05 equiv, 2.5 M in hexanes). Self-Validation: The solution will turn deep red/orange, indicating the successful formation of the organolithium species. Stir for 30 minutes.

  • Cuprate Formation: Add CuBr⋅SMe2​ (0.5 equiv) in one portion. Stir for 45 minutes at −78∘C . Self-Validation: The suspension will homogenize into a dark, clear solution, confirming the formation of the Gilman homocuprate.

  • Substrate Addition: Slowly inject methyl tiglate (0.4 equiv, dissolved in 1 mL THF) over 10 minutes. The slow addition prevents localized heating and suppresses polymerization.

  • Quenching: After 2 hours at −78∘C , quench the reaction cold by adding a 1:1 mixture of saturated aqueous NH4​Cl and 10%NH4​OH .

  • Workup: Warm to room temperature. The aqueous layer will turn deep blue (copper-amine complex formation), indicating successful quenching of the copper species. Extract the aqueous layer with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Electrophilic Epoxidation of Methyl Tiglate

Objective: To synthesize methyl 2,3-epoxy-2-methylbutanoate while preventing ester cleavage.

Causality & Design: Because methyl tiglate is an electron-deficient Michael acceptor, classical logic suggests using nucleophilic epoxidation conditions (e.g., H2​O2​ / NaOH ). However, the basic conditions required for nucleophilic epoxidation will rapidly saponify the methyl ester, leading to unwanted carboxylic acid byproducts and potential decarboxylation[4]. Therefore, an electrophilic approach using meta-chloroperoxybenzoic acid (mCPBA) is required. While slower due to the electron-deficient nature of the alkene, it occurs under mildly acidic conditions that perfectly preserve the ester linkage[4].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl tiglate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Oxidant Addition: Cool the flask to 0∘C . Add mCPBA (1.5 equiv, 77% max purity) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Self-Validation: As the reaction progresses, a white precipitate of meta-chlorobenzoic acid (the reduced byproduct of mCPBA) will form, serving as a visual indicator of successful oxidation.

  • Workup: Filter the suspension to remove the bulk of the meta-chlorobenzoic acid. Wash the organic filtrate sequentially with saturated aqueous Na2​SO3​ (to destroy unreacted peroxides) and saturated aqueous NaHCO3​ (to remove residual acid).

  • Isolation: Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

Protocol C: Enolate Generation and Alkylation

Objective: To functionalize the α -position of methyl tiglate via dienolate generation.

Causality & Design: Deprotonation of methyl tiglate requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to prevent 1,2-attack on the ester. Furthermore, the addition of N,N'-dimethylpropyleneurea (DMPU) is strictly required. DMPU acts as a strong Lewis base that solvates the lithium cations, breaking up the enolate aggregates and drastically increasing the nucleophilicity of the resulting cross-conjugated dienolate[5].

Step-by-Step Methodology:

  • Base Generation: Generate LDA (1.1 equiv) in anhydrous THF at 0∘C and stir for 10 minutes[5].

  • Solvation: Cool the LDA solution to −78∘C and add DMPU (1.2 equiv). Stir for 30 minutes to ensure complete aggregate disruption[5].

  • Enolization: Inject methyl tiglate (1.0 equiv) dropwise at −78∘C . Stir for 45 minutes to form the dienolate[5].

  • Electrophile Trapping: Add the desired alkyl halide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight before quenching with saturated NH4​Cl .

Advanced Applications: Reversing Diels-Alder Selectivity

In standard Diels-Alder cycloadditions, the endo transition state is kinetically favored due to secondary orbital interactions. However, in the total synthesis of complex terpenes like nosyberkol, exo stereochemistry is often required.

Methyl tiglate acts as a highly specialized dienophile in this context. While tiglic aldehyde yields 91-96% of the undesired endo adduct, substituting the aldehyde for the methyl ester of methyl tiglate introduces critical steric bulk. When heated to 170∘C in a thermal Diels-Alder reaction, the steric interactions between the α -methyl group of methyl tiglate and the diene framework severely retard the endo approach. This steric gating successfully flips the selectivity, providing up to 60% selectivity for the desired exo adduct[1].

References

  • Conjugate Addition of 2- and 4-Pyridylcuprates: An Expeditious Asymmetric Synthesis of Natural (−)-Evoninic Acid. ACS Publications.[Link]

  • Synthesis of (±)-Nosyberkol (Isotuberculosinol, Revised Structure of Edaxadiene) and (±)-Tuberculosinol. PMC - NIH.[Link]

  • Oxidation of Methyl Tiglate. Sciencemadness Discussion Board.[Link]

  • Cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes. Organic Syntheses.[Link]

  • Methyl methacrylate and respiratory sensitization: A Critical review. PMC - NIH.[Link]

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Application

Senior Application Scientist Foreword

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Tiglate Methyl tiglate (CAS 6622-76-0) is a volatile ester recognized for its characteristic fruity, green aroma, making...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl Tiglate

Methyl tiglate (CAS 6622-76-0) is a volatile ester recognized for its characteristic fruity, green aroma, making it a significant component in the flavor, fragrance, and essential oil industries.[1][2] As the methyl ester of tiglic acid, its chemical signature is (E)-2-methylbut-2-enoate.[3] Accurate identification and quantification of methyl tiglate are critical for quality control in consumer products, research into plant secondary metabolites, and the study of insect pheromones, where it has been identified as a potential aggregation agent.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled separation efficiency and specificity for the analysis of volatile and semi-volatile compounds.[5][6] This guide moves beyond a simple recitation of steps; it is designed to provide researchers, quality control analysts, and drug development professionals with a profound understanding of the causality behind the protocol. We will explore not just how to perform the analysis, but why specific parameters are chosen, ensuring a robust, reproducible, and self-validating methodology. Our approach is grounded in established analytical principles to provide a framework that is both authoritative and adaptable to your specific laboratory and matrix requirements.

Principle of the Analytical Workflow

The GC-MS analysis of methyl tiglate hinges on a two-stage process. First, the Gas Chromatograph (GC) separates the volatile components of a sample mixture in time. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a long, thin capillary column coated with a stationary phase.[7] Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is governed by their volatility (boiling point) and chemical affinity for the stationary phase.[6]

Following separation, each compound elutes from the column and enters the Mass Spectrometer (MS), which acts as a highly specific detector. In the MS ion source, eluted molecules are bombarded with high-energy electrons (typically at 70 eV for electron ionization), causing them to fragment into charged ions in a predictable and reproducible pattern.[8] These fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint" for unequivocal identification.[8] Quantification is achieved by integrating the area of the chromatographic peak corresponding to a specific ion or the total ion current.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Matrix Dilution Dilution in Volatile Solvent Sample->Dilution Standard Methyl Tiglate Standard Standard->Dilution Vial GC Vial Dilution->Vial Injector GC Injector (Vaporization) Vial->Injector Column GC Column (Separation) Injector->Column MS_Source MS Ion Source (Ionization & Fragmentation) Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Sorting) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Chromatogram (TIC) (Retention Time) Detector->TIC Spectrum Mass Spectrum (Fragmentation Pattern) Detector->Spectrum Quant Quantification (Calibration Curve) TIC->Quant Library Spectral Library (NIST, Wiley) Spectrum->Library Compare Report Final Report Library->Report Quant->Report

Figure 1. Overall workflow for the GC-MS analysis of methyl tiglate.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Methyl Tiglate Standard: (CAS: 6622-76-0), purity ≥98%.

  • Solvent: Hexane or Dichloromethane, GC grade or higher.[6] Avoid non-volatile solvents.[9]

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

Equipment and Consumables
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column inlet (Split/Splitless preferred) and an electron ionization (EI) source.

  • GC Column: A non-polar or semi-polar capillary column is recommended for this analysis. A common and effective choice is a 5% Phenyl-Methylpolysiloxane column (e.g., DB-5ms, HP-5MS, or equivalent).[1]

    • Rationale: Methyl tiglate is a relatively non-polar ester. A non-polar stationary phase ensures elution based primarily on boiling point, leading to good peak shape and predictable retention times.

  • Autosampler Vials: 2 mL, clear glass, with PTFE-lined septa.[9]

  • Micropipettes and Syringes: For accurate preparation of standards and samples.

  • Analytical Balance: For weighing the primary standard.

Detailed Experimental Protocols

Protocol A: Standard and Sample Preparation

This protocol describes the preparation of calibration standards and a "dilute and shoot" method suitable for relatively clean samples like essential oils or reaction mixtures.[1]

  • Primary Stock Solution (1000 µg/mL): a. Accurately weigh 10 mg of pure methyl tiglate standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with hexane. This solution should be stored at 4°C when not in use.

  • Working Standards (Calibration Curve): a. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with hexane in volumetric flasks. b. Transfer each working standard into a labeled GC vial.

  • Sample Preparation ("Dilute and Shoot"): a. For liquid samples (e.g., essential oils), accurately weigh approximately 10-20 mg into a vial.[1] b. Add 1 mL of hexane to achieve a concentration within the calibration range. Vortex for 30 seconds to ensure homogeneity. c. If the sample contains particulate matter, centrifuge or filter it before transferring the supernatant to a GC vial.[6] d. Note on Complex Matrices: For challenging matrices like biological fluids or food, a more rigorous sample cleanup such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.[7][10]

Protocol B: GC-MS Instrumentation and Analysis

The following parameters serve as a robust starting point and should be optimized for your specific instrument.

ParameterRecommended SettingRationale
GC System
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thicknessA standard, versatile non-polar column providing excellent separation for a wide range of volatile compounds.[1]
Carrier GasHeliumInert and provides good separation efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm i.d. column, balancing analysis speed and resolution.[11]
Injector Temperature250 °CEnsures rapid and complete vaporization of methyl tiglate (Boiling Point: 137-138°C) without thermal degradation.[1][12]
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.[13]
Injection ModeSplit (50:1 ratio)Prevents column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection can be used.[1]
Oven ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)The initial hold allows for focusing of volatile analytes. The ramp rate effectively separates compounds based on boiling point, and the final hold cleanses the column of less volatile components.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible, fragment-rich spectra.
Ionization Energy70 eVThe industry standard energy that allows for direct comparison of acquired spectra with established libraries like NIST.[11][14]
Mass Scan Range40 - 300 m/zThis range covers the molecular ion of methyl tiglate (m/z 114.14) and its characteristic fragments while excluding low-mass noise from the solvent and carrier gas.[3][15]
Source Temperature230 °CMaintains the analytes in a gaseous state and prevents contamination of the ion source.[11]
Transfer Line Temp.280 °CEnsures analytes remain vaporized as they transfer from the GC column to the MS source, preventing peak tailing or loss of signal.[11]
Protocol C: Data Acquisition and Interpretation
  • Sequence Setup: Create a sequence in the instrument software including blanks, calibration standards (from low to high concentration), and samples.

  • Qualitative Identification:

    • Retention Time (RT): Confirm that the RT of the peak in the sample chromatogram matches the RT of the pure methyl tiglate standard analyzed under identical conditions.

    • Mass Spectrum: Compare the background-subtracted mass spectrum of the sample peak with the spectrum from the pure standard and a reference library (e.g., NIST/EPA/NIH).[14][16] A high match factor (typically >800/1000) provides strong evidence of identity.

  • Quantitative Analysis:

    • Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 55, 83, or 114) against the concentration of the working standards.

    • Use a linear regression model to fit the data. The concentration of methyl tiglate in the samples is then calculated from this curve.

Method Validation: Ensuring Trustworthiness

A protocol is only reliable if it is validated. The following parameters must be assessed to ensure the method is fit for purpose, following guidelines such as those from the International Council for Harmonisation (ICH).[13][17]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze a blank matrix (solvent and, if applicable, a sample matrix known to be free of the analyte).No interfering peaks at the retention time of methyl tiglate.[17]
Linearity Analyze the calibration standards (at least 5 concentration levels) and perform linear regression.Correlation coefficient (R²) > 0.99.[18][19]
Accuracy Analyze a blank matrix spiked with known concentrations of methyl tiglate (e.g., low, mid, high levels).Recovery between 80-120%.[20]
Precision (%RSD) Repeatability (Intra-day): Analyze 6 replicates of a mid-level standard on the same day.RSD ≤ 15%.[20]
Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst.RSD ≤ 20%.[13]
LOD & LOQ Determine the signal-to-noise (S/N) ratio for low-concentration standards.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.[17][19]

Expected Results & Interpretation

An analysis performed according to the described protocol will yield a total ion chromatogram (TIC) showing a sharp peak at the specific retention time for methyl tiglate. The mass spectrum for this peak will display a characteristic fragmentation pattern.

Table 3: Key Identification Data for Methyl Tiglate

ParameterExpected ValueSource(s)
Molecular FormulaC₆H₁₀O₂[3][15]
Molecular Weight114.14 g/mol [3]
Kovats Retention Index~873 (non-polar column)[3]
Molecular Ion [M]⁺m/z 114[3][15]
Key Fragment Ions (m/z)83, 55, 41[3]

The mass spectrum of methyl tiglate is dominated by a few key fragmentation events. The molecular ion peak at m/z 114 is typically visible. The most abundant fragments often arise from cleavage adjacent to the carbonyl group and within the alkyl chain.

Figure 2. Simplified proposed fragmentation pathway for methyl tiglate.

Expert Interpretation:

  • m/z 114 [M]⁺: The molecular ion, representing the intact molecule with one electron removed. Its presence confirms the molecular weight.[3]

  • m/z 83 [M-OCH₃]⁺: Loss of the methoxy radical (•OCH₃) from the ester group is a very common fragmentation pathway for methyl esters, resulting in a stable acylium ion.[8]

  • m/z 55 [C₄H₇]⁺: Subsequent loss of carbon monoxide (CO) from the m/z 83 fragment can lead to the formation of this ion. This is a characteristic ion for many unsaturated C5 structures.[3]

Potential Pitfalls: Isomeric interference is a key consideration. Methyl angelate (the Z-isomer) may have a very similar mass spectrum and a close retention time.[21] High-efficiency capillary columns and precise temperature programming, as outlined in this protocol, are crucial for achieving baseline separation. Confirmation should always rely on a direct comparison of both retention time and mass spectrum with a pure, authenticated standard.[21]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the qualitative and quantitative analysis of methyl tiglate by GC-MS. By detailing the causality behind instrumental parameters and sample preparation choices, this guide empowers researchers to implement a robust method that is both accurate and reliable. The inclusion of validation procedures ensures that the generated data is trustworthy and fit for purpose, meeting the rigorous standards of scientific research and industrial quality control.

References

  • PubChem (National Center for Biotechnology Information). Compound Summary for CID 5323652, Methyl tiglate.[Link]

  • NIST/EPA/NIH Mass Spectral Library. Methyl tiglate in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Cheméo. Chemical Properties of Methyl tiglate (CAS 6622-76-0).[Link]

  • ChemWhat. Methyl tiglate CAS#: 6622-76-0.[Link]

  • Al-Soud, Y. A., & Al-Dahdouh, Z. (2024). Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. BMC Chemistry. [Link]

  • Joulain, D., & König, W. A. (1998). Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. ResearchGate. [Link]

  • Todorova, V., & Dincheva, I. (2024). Solid phase microextraction vs liquid injection GC-MS analysis of essential oils: Prediction of linear retention indices. AKJournals. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectral Library and Other Tools. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples.[Link]

  • SCION Instruments. Sample preparation GC-MS.[Link]

  • Nakamura, K., et al. (2007). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. [Link]

  • Karremans, A. P., et al. (2015). Pollination of Specklinia by nectar-feeding Drosophila. Botanical Journal of the Linnean Society. [Link]

  • Bruker. Bruker NIST Mass Spectral Library.[Link]

  • Organomation. GC-MS Sample Preparation.[Link]

  • Kim, H., et al. (2023). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography. MDPI. [Link]

  • Xu, X., et al. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS. Molecules. [Link]

  • Schulz, S., & Dickschat, J. S. (2011). Novel fatty acid methyl esters from the actinomycete Micromonospora aurantiaca. Beilstein Journal of Organic Chemistry. [Link]

  • Carvalho, A. P., & Malcata, F. X. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids. Journal of Agricultural and Food Chemistry. [Link]

  • Khan, A., et al. (2024). Development and validation of a GC-MS method for the determination of volatile contaminants in drug products. Latin American Journal of Pharmacy. [Link]

  • University of California, Riverside. Sample Preparation Guidelines for GC-MS.[Link]

  • Luo, Y., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Molecules. [Link]

  • Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023.[Link]

  • Sasser, M. (2006). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc. [Link]

  • FooDB. Showing Compound Ethyl tiglate (FDB018448).[Link]

  • Lim, H. S., et al. (2016). Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods. Food Science and Biotechnology. [Link]

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Method

Application and Protocol Guide: High-Resolution NMR Spectroscopy of Methyl Tiglate

Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation and characterization of methyl tiglate.[1][2] As a key compound in the fl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation and characterization of methyl tiglate.[1][2] As a key compound in the flavor and fragrance industries, and a valuable building block in organic synthesis, unambiguous structural verification is paramount. This document provides not only standardized protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments but also delves into the underlying principles and rationale for experimental design and data interpretation. The target audience includes researchers, scientists, and professionals in drug development and chemical analysis who require a robust and validated methodology for the characterization of small organic molecules.

Introduction: The Significance of Methyl Tiglate and NMR

Methyl tiglate, systematically named methyl (E)-2-methylbut-2-enoate, is an unsaturated ester with the chemical formula C₆H₁₀O₂.[1][3] Its structure features a carbon-carbon double bond, a methyl ester functional group, and two additional methyl groups. The (E)-stereochemistry of the double bond is a critical determinant of its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of organic compounds in solution.[4][5] It provides unparalleled insight into the chemical environment of individual nuclei (¹H, ¹³C) and their connectivity within a molecule. Through a suite of experiments, NMR can reveal:

  • ¹H NMR: The number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and splitting patterns (J-coupling), which inform on neighboring protons.

  • ¹³C NMR: The number of unique carbon environments.[6]

  • DEPT (Distortionless Enhancement by Polarization Transfer): The multiplicity of each carbon atom (CH₃, CH₂, CH, or quaternary C).[7][8]

  • 2D COSY (Correlation Spectroscopy): Proton-proton (¹H-¹H) coupling correlations, mapping out spin systems within the molecule.[9][10][11]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[12][13][14]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Long-range (typically 2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.[12][15]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry.[16][17][18]

This guide will systematically walk through the acquisition and interpretation of these spectra to provide a complete and unambiguous structural assignment for methyl tiglate.

Experimental Section: Protocols and Methodologies

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is critically dependent on proper sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[19][20]

Protocol for Sample Preparation:

  • Material & Equipment:

    • Methyl tiglate (≥97% purity)[2]

    • Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

    • High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)

    • Volumetric flask and micropipettes

    • Pasteur pipette and glass wool

  • Procedure:

    • Accurately weigh approximately 10-20 mg of methyl tiglate.

    • Dissolve the sample in 0.6 mL of CDCl₃ in a small vial. Ensure complete dissolution.[21]

    • To remove any potential micro-particulates which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.[22]

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.

Causality Behind Choices:

  • Solvent: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for methyl tiglate and has a well-characterized residual solvent peak. The deuterium signal is used by the spectrometer for field-frequency locking.[22]

  • Concentration: A concentration of 10-20 mg in 0.6 mL is optimal for obtaining high signal-to-noise (S/N) in a reasonable time for both ¹H and ¹³C experiments on modern spectrometers.[19][21]

  • Internal Standard: TMS is added to the solvent to serve as an internal reference for both ¹H and ¹³C chemical shifts, defined as 0.00 ppm. Its single, sharp resonance at a high-field region rarely overlaps with analyte signals.

  • Filtration: Solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad lineshapes and poor spectral resolution.[20][22]

NMR Data Acquisition Parameters

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe. The following are typical acquisition parameters that can be adapted as needed.

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135 COSY HSQC HMBC NOESY
Observe Frequency ~500 MHz~125 MHz~125 MHz~500 MHz~500 MHz (¹H), ~125 MHz (¹³C)~500 MHz (¹H), ~125 MHz (¹³C)~500 MHz
Spectral Width 12 ppm220 ppm220 ppm12 ppm x 12 ppm12 ppm (F2) x 180 ppm (F1)12 ppm (F2) x 200 ppm (F1)10 ppm x 10 ppm
Acquisition Time ~3.0 s~1.0 s~1.0 s~0.2 s~0.2 s~0.2 s~0.2 s
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s1.5 s1.5 s2.0 s
Pulse Angle 30°30°135°90°90°90°90°
Number of Scans 810242564 per increment8 per increment16 per increment16 per increment
Temperature 298 K298 K298 K298 K298 K298 K298 K
2D Specific N/AN/AN/A256 increments256 increments512 increments256 increments
HMBC Long-Range Coupling N/AN/AN/AN/AN/AOptimized for 8 HzN/A
NOESY Mixing Time N/AN/AN/AN/AN/AN/A0.8 s

Data Analysis and Interpretation

The following sections detail the expected NMR data for methyl tiglate and provide a logical workflow for its complete structural assignment.

Structure and Numbering Scheme

To facilitate discussion, the following numbering scheme will be used for methyl tiglate.

Caption: Key COSY correlations in methyl tiglate.

The HSQC spectrum maps each proton directly to the carbon it is attached to. [12][13]This is the most reliable way to assign protonated carbons.

Expected HSQC Correlations:

  • H3 (~6.85 ppm) correlates with C3 (~138.0 ppm) .

  • H1 (~3.75 ppm) correlates with C1 (~51.5 ppm) .

  • H5 (~1.85 ppm) correlates with C5 (~12.0 ppm) .

  • H4 (~1.80 ppm) correlates with C4 (~14.5 ppm) .

The HMBC experiment is the cornerstone for assembling the carbon skeleton by showing correlations between protons and carbons separated by 2 or 3 bonds. [12][15] Expected Key HMBC Correlations:

  • H1 (OCH₃, ~3.75 ppm) shows a strong correlation to the carbonyl carbon C2 (~168.0 ppm) (²J), confirming the methyl ester functionality.

  • H3 (~6.85 ppm) correlates to:

    • C2 (~168.0 ppm) (³J)

    • C5 (~12.0 ppm) (²J)

    • C4 (~14.5 ppm) (²J)

  • H4 (~1.80 ppm) correlates to:

    • C3 (~138.0 ppm) (²J)

    • C2 (~128.0 ppm) (³J)

  • H5 (~1.85 ppm) correlates to:

    • C2 (~128.0 ppm) (²J)

    • C3 (~138.0 ppm) (³J)

    • C2 (~168.0 ppm) (³J)

HMBC_Workflow cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H1 (OCH₃) ~3.75 ppm C2_CO C2 (C=O) ~168.0 ppm H1->C2_CO ²J H3 H3 (=CH) ~6.85 ppm H3->C2_CO ³J C5 C5 (CH₃) ~12.0 ppm H3->C5 ²J H4 H4 (CH₃) ~1.80 ppm C2_C C2 (C=) ~128.0 ppm H4->C2_C ³J C3 C3 (=CH) ~138.0 ppm H4->C3 ²J H5 H5 (CH₃) ~1.85 ppm H5->C2_C ²J H5->C3 ³J C4 C4 (CH₃) ~14.5 ppm

Caption: HMBC correlations establishing the molecular framework.

For methyl tiglate, the NOESY experiment provides definitive proof of the (E)-geometry of the double bond. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity. [16][17][18] Expected Key NOESY Correlation:

  • A clear cross-peak between the vinylic proton H3 (~6.85 ppm) and the allylic methyl protons H5 (~1.85 ppm) . This spatial proximity is only possible in the (E)-isomer, where these protons are on the same side of the double bond. In the corresponding (Z)-isomer (methyl angelate), a strong NOE would be expected between H3 and the other vinylic methyl group (H4).

Caption: Key NOESY correlation confirming (E)-stereochemistry.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of methyl tiglate is achieved. The ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data. COSY and HSQC experiments establish the direct ¹H-¹H and ¹H-¹³C connectivities. The HMBC spectrum serves to build the entire carbon skeleton by revealing long-range correlations, and finally, the NOESY experiment confirms the crucial (E)-stereochemistry of the double bond. This comprehensive approach represents a robust and self-validating system for the structural elucidation of small organic molecules, ensuring the highest level of scientific integrity for researchers in academia and industry.

References

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. [Link]

  • Atreya, H. S. (n.d.). Principles and Applications of NMR spectroscopy. NPTEL. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl tiglate. NIST WebBook. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2022). Advances in NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 48). [Link]

  • Bruker. (n.d.). COSY (COrrelation SpectroscopY). [Link]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. [Link]

  • Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [Link]

  • ACS Publications. (n.d.). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [Link]

  • ChemWhat. (n.d.). Methyl tiglate CAS#: 6622-76-0. [Link]

  • Canadian Science Publishing. (n.d.). LONG-RANGE COUPLING CONSTANTS IN THE N.M.R. SPECTRA OF OLEFINES. [Link]

  • Scribd. (n.d.). HMBC and HMQC. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Fiveable. (2025). DEPT-135 Definition. Organic Chemistry Key Term. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of Florida. (n.d.). NMR Sample Preparation. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C. [Link]

  • University of California, San Diego. (2018). NOESY and ROESY. [Link]

  • YouTube. (2016). HMBC and its utility. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • CAS Common Chemistry. (n.d.). Methyl tiglate. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • University of Oxford. (n.d.). 13C NMR Spectroscopy. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. [Link]

  • Scribd. (n.d.). Understanding DEPT 135 in NMR Techniques. [Link]

Sources

Application

Application Note: Transesterification Reactions with Methyl Tiglate – Protocols and Mechanistic Insights

Introduction & Rationale Methyl tiglate (methyl (E)-2-methyl-2-butenoate) is a highly versatile α,β-unsaturated ester utilized extensively as a building block in the synthesis of complex natural products, targeted pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Methyl tiglate (methyl (E)-2-methyl-2-butenoate) is a highly versatile α,β-unsaturated ester utilized extensively as a building block in the synthesis of complex natural products, targeted pharmaceuticals, and high-value fragrance compounds[1]. A critical challenge in modifying tiglate esters via transesterification is the preservation of the (E)-alkene geometry. Inappropriate reaction conditions—such as the use of harsh Brønsted bases or excessive thermal stress—can lead to irreversible isomerization to the thermodynamically or kinetically competitive angelate (Z)-isomer, or trigger unwanted Michael additions across the conjugated system[2],[3].

This application note provides field-validated protocols for the transesterification of methyl tiglate using both enzymatic and metal-catalyzed approaches. By detailing the causality behind catalyst selection and reaction parameters, this guide ensures that researchers can achieve high-yielding transformations while maintaining strict stereochemical fidelity.

Mechanistic Insights & Catalyst Selection

The choice of catalyst in the transesterification of methyl tiglate is fundamentally dictated by the steric environment of the target alcohol and the substrate's sensitivity to isomerization.

  • Enzymatic Transesterification (CALB): Candida antarctica Lipase B (commonly immobilized as Novozym 435) is highly effective for primary and secondary alcohols[4]. The causality for its use lies in its mild operating conditions (typically 40–60 °C) and neutral pH. This completely suppresses the (E)-to-(Z) isomerization of the tigloyl moiety. The reaction is driven forward kinetically by the continuous removal of methanol, often using molecular sieves or reduced pressure[4].

  • Metal-Catalyzed Transesterification (Titanium(IV) Isopropoxide): For sterically hindered or tertiary alcohols where lipases exhibit low-to-zero activity due to active-site spatial constraints, titanium(IV) alkoxides serve as robust Lewis acid catalysts[5]. Ti(O-iPr)4​ activates the carbonyl carbon of methyl tiglate while simultaneously coordinating the incoming alcohol. Because this process requires elevated temperatures to overcome steric barriers, precise thermal control and an inert atmosphere are strictly required to minimize double-bond migration[3].

Decision Workflow

G Start Methyl Tiglate Transesterification Cond1 Primary / Secondary Alcohols (Sterically Unhindered) Start->Cond1 Cond2 Tertiary / Complex Alcohols (Sterically Hindered) Start->Cond2 Cat1 Enzymatic Catalysis (CALB / Novozym 435) Cond1->Cat1 Cat2 Metal/Lewis Acid Catalysis (Ti(O-iPr)4) Cond2->Cat2 Adv1 High Regioselectivity Zero Isomerization Risk Cat1->Adv1 Adv2 Overcomes Steric Clash Requires Strict Temp Control Cat2->Adv2

Workflow for selecting methyl tiglate transesterification catalysts based on substrate sterics.

Experimental Protocols

Protocol A: Enzymatic Transesterification using CALB (Novozym 435)

Objective: Synthesis of complex tiglate esters from primary/secondary alcohols without isomerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the target alcohol (10.0 mmol) and methyl tiglate (30.0 mmol, 3.0 equiv) in anhydrous toluene (20 mL).

    • Causality: Toluene is chosen as a non-polar solvent because it maintains the optimal hydration shell around the enzyme, preserving its active conformation while allowing for the azeotropic removal of methanol if necessary.

  • Water Control: Add 1.0 g of freshly activated 4Å molecular sieves to the solution.

    • Causality: Lipases can catalyze competitive hydrolysis if trace water is present. Molecular sieves sequester both trace water and the methanol byproduct, driving the thermodynamic equilibrium toward the desired ester.

  • Enzyme Addition: Add Novozym 435 (150 mg, ~10% w/w relative to the alcohol).

  • Reaction: Stir the suspension gently at 50 °C for 24–48 hours.

    • Causality: Vigorous magnetic stirring can mechanically crush and degrade the immobilized enzyme beads. A temperature of 50 °C represents the optimal thermal window for CALB activity without risking enzymatic denaturation or substrate isomerization.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the immobilized enzyme and molecular sieves. Wash the pad thoroughly with ethyl acetate (2 x 15 mL).

  • Validation & Analytical Check (Self-Validating System): Monitor the reaction via TLC (hexane/ethyl acetate). The disappearance of the starting alcohol indicates conversion. Post-purification, 1 H NMR must be used to confirm the preservation of the (E)-alkene geometry; the characteristic tiglate olefinic proton should appear as a multiplet at ~6.8 ppm, distinctly downfield from the angelate (Z)-proton (~6.0 ppm).

Protocol B: Metal-Catalyzed Transesterification using Ti(O-iPr)4​

Objective: Transesterification of sterically hindered or tertiary alcohols with methyl tiglate.

Step-by-Step Methodology:

  • Inert Atmosphere: Purge an oven-dried Schlenk flask with argon for 10 minutes.

    • Causality: Ti(O-iPr)4​ is highly moisture-sensitive. In the presence of atmospheric moisture, it will rapidly hydrolyze to inactive titanium dioxide ( TiO2​ ), completely halting the catalytic cycle.

  • Reagent Mixing: Add the target hindered alcohol (10.0 mmol) and methyl tiglate (50.0 mmol, 5.0 equiv) to the flask.

    • Causality: A massive excess of methyl tiglate is utilized to force the unfavorable equilibrium of hindered transesterification forward via Le Chatelier's principle.

  • Catalyst Addition: Inject Ti(O-iPr)4​ (1.0 mmol, 10 mol%) dropwise via a gas-tight syringe.

  • Reflux with Distillation: Heat the mixture to 90–100 °C. Equip the flask with a short-path distillation head to continuously remove the methanol byproduct.

    • Causality: Continuous physical removal of methanol prevents the reverse reaction. The temperature must be strictly capped at 100 °C to prevent the thermal (E)-to-(Z) isomerization of the tiglate double bond[3].

  • Quenching: Cool the reaction to room temperature and quench by adding 1M aqueous HCl (10 mL) dropwise.

    • Causality: Acidic quenching breaks the stable titanium-alkoxide complexes and solubilizes the titanium salts into the aqueous layer, preventing the formation of intractable, gelatinous emulsions during the extraction phase.

  • Validation & Analytical Check (Self-Validating System): Use GC-MS to monitor the reaction progress, as the high boiling points and similar polarities of hindered esters can complicate TLC analysis. The absence of a secondary peak corresponding to the (Z)-isomer in the GC chromatogram validates that the thermal control successfully prevented isomerization.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics for the two transesterification protocols.

Reaction ParameterEnzymatic Protocol (CALB)Metal-Catalyzed Protocol ( Ti(O-iPr)4​ )
Optimal Substrate Scope Primary & Secondary AlcoholsHindered / Tertiary Alcohols
Catalyst Loading 10% w/w (Novozym 435)10–20 mol%
Operating Temperature 40–60 °C90–100 °C
Typical Reaction Time 24–48 hours12–24 hours
Isomerization Risk Negligible (<1%)Low to Moderate (Requires strict thermal control)
Equilibrium Driver Molecular Sieves (Methanol sequestration)Distillation (Continuous Methanol removal)

References

  • [1] CAS 6622-76-0: Methyl tiglate - CymitQuimica. 1

  • [2] Method of producing ingenol-3-angelate (US9416084B2) - Google Patents. 2

  • [3] Total Synthesis of Thapsigargin, a Potent SERCA Pump Inhibitor - Organic Letters. 3

  • [4] Kinetic mechanism of transesterification reaction - ResearchGate. 4

  • [5] Method for separating methanol and methyl ester by membrane-separation operation (JP2011051975A) - Google Patents. 5

Sources

Method

Application Note: Methyl Tiglate as a Versatile Chiral and Structural Building Block in Pharmaceutical Synthesis

Introduction & Chemical Significance Methyl tiglate (methyl (E)-2-methyl-2-butenoate) is an α,β-unsaturated ester that serves as a highly versatile building block in organic synthesis and pharmaceutical development. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

Methyl tiglate (methyl (E)-2-methyl-2-butenoate) is an α,β-unsaturated ester that serves as a highly versatile building block in organic synthesis and pharmaceutical development. Its unique structural motif—a conjugated system featuring a methyl-substituted double bond—makes it an ideal substrate for installing contiguous stereocenters. In drug discovery, the tiglate scaffold is frequently utilized to synthesize chiral 2-methylbutanoic acid derivatives, which are prevalent in natural products and active pharmaceutical ingredients (APIs), such as the macrocyclic anticancer agent Nannocystin A[1].

Because of its specific steric and electronic properties, methyl tiglate participates in a variety of highly selective transformations, including asymmetric cross-couplings, diastereoselective conjugate additions, and Michael additions.

Mechanistic Pathways & Transformations

  • Asymmetric Cross-Coupling: Methyl tiglate undergoes oxidative cross-coupling with phenylboronic acids when catalyzed by chiral palladium(II) amino acid complexes, such as cis-bis-(L-prolinato)palladium(II). The causality of this reaction hinges on the coordination of the neutral olefin to the Pd(II) center, followed by the insertion of the phenyl group and subsequent β-hydride elimination[2]. Lowering the reaction temperature significantly enhances the enantiomeric excess (ee) by rigidifying the transition state and favoring a single stereochemical pathway[2].

  • Michael Addition & Thiol Reactivity: As an activated alkene, methyl tiglate acts as a Michael acceptor, reacting with nucleophiles such as amines and thiols. In toxicological and pharmacokinetic profiling, its reactivity toward glutathione (GSH) is a critical parameter. Methyl tiglate exhibits a moderate Michael addition rate (log kGSH​ ≈ -2.15), making it a valuable reference compound for predicting the thiol reactivity, metabolic stability, and potential skin sensitization of α,β-unsaturated pharmaceutical intermediates[3][4].

  • Diastereoselective Conjugate Addition: The deborylative conjugate addition of benzyltriboronates to methyl tiglate yields highly diastereoselective products (dr 19:1). The stereocontrol at the α-position is governed by the protonation of the intermediate sodium enolate during the reaction quench, allowing for the precise construction of complex C-C bonds[5].

Quantitative Data: Reactivity and Selectivity Profiles

The following table summarizes the quantitative parameters and outcomes of key methyl tiglate transformations in pharmaceutical synthesis.

Reaction TypeCatalyst / ReagentKey ParameterValue / OutcomeReference
Oxidative Cross-Coupling cis-bis-(L-prolinato)Pd(II)EnantioselectivityIncreases at lower temps (0°C > 25°C > 65°C)[2]
Michael Addition (Thiol) Glutathione (GSH)Reactivity (log kGSH​ )-2.15[3][4]
Conjugate Addition Benzyltriboronate / NaOEtDiastereomeric Ratio (dr)19:1[5]
Scale-up API Synthesis n-BuLi, TMSCl, THFYield (Intermediate)Gram-scale viable[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Asymmetric Cross-Coupling of Methyl Tiglate

Objective: To synthesize chiral biaryl derivatives via the oxidative coupling of methyl tiglate and phenylboronic acid using a self-validating Pd(II) catalyst system. Causality & Design: The use of a cis-bis-(L-prolinato)palladium(II) catalyst ensures that the chiral environment of the proline ligand is transferred to the substrate during the olefin insertion step[2]. N,N-dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar transition states inherent in Pd(II) catalytic cycles[6].

Step-by-Step Methodology:

  • Preparation: Charge a 15 mL round-bottom flask with 47.7 mg of phenylboronic acid and 5.2 mg of cis-bis-(L-prolinato)palladium(II) catalyst[6].

  • Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) and insert a magnetic stir bar. Purge the vessel with nitrogen to prevent premature oxidation of the catalyst[6].

  • Substrate Introduction: Inject methyl tiglate (1.0 equivalent relative to phenylboronic acid) into the stirring solution.

  • Reaction Execution: Stir the mixture at 0 °C to maximize enantioselectivity[2]. Maintain the reaction under a controlled atmosphere for 24 hours.

  • Work-up: Dilute the mixture with ethyl acetate and wash with brine to remove DMF and residual boronic acid. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via GC-MS to confirm mass and conversion. Utilize chiral HPLC (using a chiral stationary phase) to determine the enantiomeric excess (ee), ensuring the system self-validates the stereochemical outcome[2][6].

Protocol B: Thiol-Michael Addition Reactivity Profiling (GSH Assay)

Objective: To quantify the electrophilic reactivity of methyl tiglate toward glutathione, establishing its profile as a Michael acceptor for predictive toxicology. Causality & Design: Phosphate buffer (pH 7.4) is used to strictly mimic physiological conditions. The reaction kinetics are tracked to determine the rate constant ( kGSH​ ), which directly correlates with the compound's potential for covalent binding to biological nucleophiles in vivo[3][4].

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM solution of glutathione (GSH) in 100 mM aqueous phosphate buffer (pH 7.4).

  • Substrate Preparation: Dissolve methyl tiglate in a minimal amount of co-solvent (e.g., DMSO) to ensure complete solubility in the aqueous assay.

  • Incubation: Mix the methyl tiglate solution with the GSH buffer solution in a UV-transparent quartz cuvette. The final concentration of methyl tiglate should be in pseudo-first-order excess relative to GSH.

  • Kinetic Monitoring: Monitor the depletion of the free thiol group using Ellman's reagent (DTNB) or by direct UV/Vis spectrophotometry at 275 nm over a 120-minute period.

  • Data Analysis & Validation: Calculate the pseudo-first-order rate constant from the exponential decay curve. Convert this to the second-order rate constant ( kGSH​ ). For methyl tiglate, the validated expected log kGSH​ is approximately -2.15[4].

Visualization: Methyl Tiglate Synthetic Workflows

G MT Methyl Tiglate (Methyl (E)-2-methyl-2-butenoate) AH Asymmetric Cross-Coupling Pd(II) Proline Catalyst MT->AH Phenylboronic Acid 0°C, DMF MA Michael Addition Glutathione (GSH) / Amines MT->MA pH 7.4 Buffer Nucleophilic Attack CA Conjugate Addition Benzyltriboronates MT->CA NaOEt, THF Deborylative Addition Prod1 Chiral Biaryl Esters (Enantioselective API Scaffolds) AH->Prod1 Prod2 Thioether Adducts (Toxicity & Reactivity Profiling) MA->Prod2 Prod3 Alkylated Esters (Diastereoselective C-C Bonds, dr 19:1) CA->Prod3

Figure 1: Key synthetic workflows and pharmaceutical applications of methyl tiglate.

Sources

Application

Application Notes and Protocols: A Guide to Scaling Up Methyl Tiglate Synthesis

Abstract Methyl tiglate, the methyl ester of tiglic acid, is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries, prized for its characteristic fruity aroma.[1][2] Scaling the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl tiglate, the methyl ester of tiglic acid, is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries, prized for its characteristic fruity aroma.[1][2] Scaling the synthesis of this ester from laboratory to industrial production requires careful consideration of precursor synthesis, reaction optimization, purification strategies, and robust safety protocols. This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the scalable synthesis of methyl tiglate. We will detail a two-part synthesis strategy: the industrial preparation of the precursor, tiglic acid, followed by its efficient esterification to methyl tiglate. This document emphasizes the chemical principles behind the protocols, offers field-proven insights for process scale-up, and provides detailed, self-validating experimental procedures.

Part 1: Synthesis of the Precursor - Tiglic Acid

Tiglic acid (trans-2-methyl-2-butenoic acid) is the essential starting material for methyl tiglate.[1] While several synthetic routes exist, including those employing Grignard reagents[3][4], a common industrial method involves the oxidation of 3-methyl-3-penten-2-one, which itself is synthesized from readily available starting materials: butanone and acetaldehyde.[5] This approach is advantageous for large-scale production due to the low cost of raw materials and straightforward reaction steps.

1.1 Reaction Principle: From Simple Ketones to Tiglic Acid

The synthesis is a two-step process:

  • Aldol Condensation: Acetaldehyde and butanone undergo an acid-catalyzed aldol condensation. The reaction forms 3-methyl-3-penten-2-one. Sulfuric acid typically serves as the catalyst.

  • Haloform Reaction & Oxidation: The resulting α,β-unsaturated ketone undergoes a haloform-type reaction using sodium hypochlorite in a basic solution. The methyl ketone group is oxidized, and subsequent acidification yields tiglic acid. This step must be carefully controlled to manage the chloroform byproduct.[5]

1.2 Workflow for Tiglic Acid Synthesis

The following diagram illustrates the key stages in the industrial preparation of tiglic acid.

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation A Butanone + Acetaldehyde B Add H₂SO₄ Catalyst A->B C Heat to ~50°C B->C D Reaction & Neutralization (NaOH) C->D E Phase Separation & Distillation D->E F 3-methyl-3-penten-2-one E->F H Add 3-methyl-3-penten-2-one F->H Intermediate Product G Sodium Hypochlorite + NaOH Solution G->H I Reaction at 40-50°C under Negative Pressure H->I J Acidification (e.g., with HCl) I->J K Crystallization & Filtration J->K L Tiglic Acid (Crude) K->L M Recrystallization L->M Purification N Pure Tiglic Acid M->N

Caption: Workflow for the two-step synthesis of tiglic acid.

1.3 Detailed Protocol: Synthesis of Tiglic Acid (Scale: 1 kmol)

This protocol is adapted from established industrial methods.[5]

Materials:

  • Butanone (16.6 kmol)

  • Paraldehyde (source of acetaldehyde, 3.4 kmol)

  • Concentrated Sulfuric Acid (0.6 kmol)

  • Sodium Hypochlorite Solution (13%, 3.0 kmol)

  • Sodium Hydroxide Solution (50% and 20%)

  • Hydrochloric Acid (for acidification)

  • Suitable Solvents (for extraction/recrystallization, e.g., ethyl acetate, ethanol/water)

Procedure:

  • Step A: Synthesis of 3-methyl-3-penten-2-one

    • Charge a 2000L reactor with butanone (16.6 kmol) and concentrated sulfuric acid (0.6 kmol).

    • Stir and heat the mixture to 50°C.

    • Slowly add paraldehyde (3.4 kmol) over 40-80 minutes, maintaining the reaction temperature between 48-57°C.

    • After the addition is complete, continue stirring until the reaction is complete (monitor by GC).

    • Cool the mixture and carefully neutralize it with a 20% NaOH solution to a pH of 7.

    • Allow the layers to separate. The lower aqueous layer is removed.

    • The organic layer is transferred to a distillation apparatus and purified by rectification to yield 3-methyl-3-penten-2-one.

  • Step B: Oxidation to Tiglic Acid

    • In a separate oxidizing reactor, charge the 13% sodium hypochlorite solution (3.0 kmol) and 50% sodium hydroxide solution (1.5 kmol).

    • Apply a slight negative pressure (0.03-0.08 MPa) and heat the solution to 50°C.

    • Slowly add the 3-methyl-3-penten-2-one (1.0 kmol) from Step A. Maintain the temperature between 40-50°C.

    • Continue the reaction for at least 110 minutes. The negative pressure helps to remove the chloroform byproduct as it forms.

    • After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to a pH of 3-4.

    • The precipitated crude tiglic acid is collected by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent system like an ethanol/water mixture to yield white crystalline tiglic acid.[3]

Part 2: Esterification for Methyl Tiglate Synthesis

The most direct and scalable method for synthesizing methyl tiglate is the Fischer-Speier esterification of tiglic acid with methanol, using an acid catalyst.[6][7]

2.1 Reaction Principle: Fischer-Speier Esterification

This is a reversible acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds as follows:

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of tiglic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final product, methyl tiglate.

Because the reaction is an equilibrium, it is crucial to either use a large excess of one reactant (typically methanol) or remove water as it is formed to drive the reaction towards the product side.[8]

2.2 Workflow for Methyl Tiglate Esterification and Purification

The following diagram outlines the process from esterification to final product analysis.

cluster_0 Esterification Reaction cluster_1 Work-up & Purification cluster_2 Quality Control A Tiglic Acid + Excess Methanol B Add Acid Catalyst (e.g., H₂SO₄ or solid acid) A->B C Reflux with Water Removal (e.g., Dean-Stark) B->C D Monitor Reaction (TLC/GC) C->D E Cool & Quench Reaction D->E Reaction Complete F Neutralize Catalyst (e.g., with NaHCO₃ soln) E->F G Phase Separation & Organic Extraction F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Fractional Distillation I->J K Pure Methyl Tiglate J->K L GC-MS Analysis K->L M NMR Spectroscopy (¹H, ¹³C) K->M N FT-IR Spectroscopy K->N O Final Product Approval L->O M->O N->O

Caption: Workflow for methyl tiglate synthesis and quality control.

2.3 Detailed Protocol: Synthesis of Methyl Tiglate (Scale: 1 mol)

Materials:

  • Tiglic Acid (100.11 g, 1.0 mol)

  • Methanol (480.6 g, 600 mL, 15.0 mol)

  • Concentrated Sulfuric Acid (5.4 mL, 0.1 mol) or a solid acid catalyst like Amberlyst-15 (20 g).[9]

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or MTBE (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (pre-filled with methanol), add tiglic acid (1.0 mol) and methanol (15.0 mol).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 mol). Note: This is an exothermic addition. Alternatively, a solid acid catalyst can be used for easier removal.[10]

  • Reaction: Heat the mixture to reflux. The water-methanol azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the equilibrium. Continue refluxing for 4-8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of tiglic acid is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the excess methanol using a rotary evaporator.

    • Dilute the residue with diethyl ether (or MTBE) and carefully wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Wash finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl tiglate.

2.4 Scale-Up Considerations
  • Catalyst Choice: For multi-kilogram scales, switching from sulfuric acid to a solid acid catalyst (e.g., sulfated zirconia, cation-exchange resins) is highly recommended.[9][10] This simplifies the work-up, eliminates corrosive aqueous waste, and allows for catalyst recycling.

  • Water Removal: On a large scale, a packed distillation column can be used in a reactive distillation setup to continuously remove water, maximizing conversion and throughput.

  • Heat Management: The esterification is endothermic, but the initial mixing of acid catalyst can be highly exothermic. Industrial reactors must have adequate cooling and heating capacity to manage the process safely.

  • Materials of Construction: Due to the corrosive nature of the reactants (tiglic acid) and catalyst (sulfuric acid), glass-lined or stainless steel (316L) reactors are necessary.

Part 3: Purification and Characterization

High purity is essential for methyl tiglate's applications, especially in fragrances. The primary purification challenge is the removal of unreacted starting materials and potential isomeric impurities like methyl angelate.

3.1 Purification Protocol: Fractional Distillation

Fractional distillation is highly effective due to the difference in boiling points between methyl tiglate (138-139°C) and its potential impurities.[11]

  • Setup: Assemble a fractional distillation apparatus with a vacuum jacketed column packed with structured packing or Raschig rings to provide a high number of theoretical plates (at least 7-15).[11]

  • Distillation:

    • Charge the crude methyl tiglate to the reboiler flask with boiling chips.

    • Heat the flask gently.

    • Collect and discard any initial low-boiling fractions (e.g., residual solvent, methanol).

    • Carefully collect the main fraction boiling at approximately 138-139°C at atmospheric pressure.

    • Monitor the purity of the fractions by GC.

    • Stop the distillation before the reboiler is taken to dryness to avoid the concentration of high-boiling impurities.

3.2 Analytical Characterization

The final product should be analyzed to confirm its identity and purity (>98% is a common commercial purity).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining purity and identifying trace impurities. The mass spectrum of methyl tiglate is characterized by a molecular ion peak (m/z = 114) and key fragment ions.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Expected signals include those for the O-methyl group, the two C-methyl groups, and the vinyl proton.

    • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon and the two olefinic carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. The spectrum will show a strong C=O stretch for the ester and C=C stretching for the alkene. The NIST WebBook provides reference spectra.[13][14]

Part 4: Data Summary & Safety
4.1 Quantitative Data Tables

Table 1: Key Reagents and Properties

Compound Formula MW ( g/mol ) Boiling Point (°C) Hazards
Tiglic Acid C₅H₈O₂ 100.11 198.5 Causes severe skin burns and eye damage[15]
Methanol CH₄O 32.04 64.7 Highly flammable, Toxic
Sulfuric Acid H₂SO₄ 98.08 337 Causes severe skin burns and eye damage

| Methyl Tiglate | C₆H₁₀O₂ | 114.14 | 139 | Flammable liquid and vapor [16] |

Table 2: Process Parameters for Scaled-Up Synthesis

Parameter Laboratory Scale (1 mol) Pilot / Industrial Scale (10 kmol) Rationale / Key Consideration
Catalyst Sulfuric Acid (liquid) Solid Acid (e.g., Amberlyst-15) Ease of separation, reusability, reduced waste.[9]
Methanol:Acid Ratio 15:1 5:1 to 8:1 Excess still needed, but large excess is costly at scale.
Water Removal Dean-Stark Trap Reactive Distillation Column Continuous and more efficient for large volumes.

| Purification | Lab-scale Fractional Distillation | Packed Column Fractional Distillation | Requires high efficiency (many theoretical plates) for purity.[11] |

Table 3: Expected Analytical Data for Methyl Tiglate

Analysis Specification Expected Result
Appearance Visual Colorless to pale yellow liquid[1]
Purity (GC) >98.0% A single major peak corresponding to methyl tiglate
¹H NMR (CDCl₃) δ (ppm) ~6.8 (q, 1H), ~3.7 (s, 3H), ~1.8 (d, 3H), ~1.8 (s, 3H)

| FT-IR | (cm⁻¹) | ~1710 (C=O, ester), ~1650 (C=C, alkene)[13] |

4.2 Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Work in a well-ventilated fume hood.[16][17]

  • Handling Flammables: Methyl tiglate and methanol are flammable.[18] Keep away from ignition sources. Use explosion-proof equipment for large-scale operations.[16]

  • Handling Corrosives: Tiglic acid and sulfuric acid are highly corrosive and can cause severe burns.[15][17] Handle with extreme care, and have an emergency shower and eyewash station readily available.

  • Waste Disposal:

    • Acidic and basic aqueous waste must be neutralized before disposal.

    • Organic waste containing solvents and product should be collected in appropriately labeled containers for hazardous waste disposal.

    • Solid acid catalysts should be washed and dried for reuse or disposed of according to local regulations.

References
  • Method for industrially preparing tiglic acid. CN105439848A.
  • Process for preparing angelic acid or its ester. EP 0112394 B1. European Patent Office. [Link]

  • Methyl tiglate. NIST WebBook. National Institute of Standards and Technology. [Link]

  • (E)-methyl tiglate. The Good Scents Company. [Link]

  • METHYL TIGLATE. COSMILE Europe. [Link]

  • Simple method for synthesizing tiglic acid. CN111233654A.
  • Methyl tiglate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils. ResearchGate. [Link]

  • Chemical Properties of Methyl tiglate (CAS 6622-76-0). Cheméo. [Link]

  • Safety Data Sheet Tiglic acid. Meta-Sci. [Link]

  • Acid-catalyzed transesterification and esterification in methanol: a theoretical cluster-continuum investigation of the mechanisms and free energy barriers. ResearchGate. [Link]

  • Methyl tiglate CAS NO.6622-76-0. Hangzhou J&H Chemical Co., Ltd. [Link]

  • Novel fatty acid methyl esters from the actinomycete Micromonospora aurantiaca. Beilstein Journal of Organic Chemistry. [Link]

  • Kinetic of myristic acid esterification with methanol in the presence of triglycerides over sulfated zirconia. ResearchGate. [Link]

  • Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet. Graz University of Technology. [Link]

  • Integrated FT-IR and GC–MS Profiling Reveals Provenance- and Temperature-Driven Chemical Variation in Larix decidua Mill. Bark. MDPI. [Link]

  • GC-MS, FTIR and NMR analysis of methanol extract of Eucalyptus globulus. Plant Archives. [Link]

  • Methanol-Based Esterification of Palm Oil Sludge – Preparation of Palmitic and Oleic Fatty Acid Ethyl Esters via Ethyl Acetate Transesterification. Chemical Engineering Transactions. [Link]

  • Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. ScienceOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Workflow: Pathways &amp; Impurity Generation

Welcome to the Technical Support Center for Methyl Tiglate Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Tiglate Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic challenges associated with producing high-purity methyl tiglate.

Below, you will find a mechanistic breakdown of the synthesis pathways, a quantitative reference table, targeted troubleshooting for common impurities, and a self-validating standard operating procedure (SOP).

Understanding the origin of impurities is the first step in eliminating them. The diagram below illustrates the synthesis of methyl tiglate via Fischer esterification and thermal isomerization, highlighting where critical impurities (Z-isomers, water, and polymers) enter the system.

G Tiglic Tiglic Acid + Methanol (Precursors) Esterification Fischer Esterification (H+ Catalyst, Heat) Tiglic->Esterification Angelate Methyl Angelate (Z-Isomer) Isomerization Thermal/Catalytic Isomerization Angelate->Isomerization Target Methyl Tiglate (E-Isomer Target) Esterification->Target Main Rxn Imp_Water Aqueous Impurities (Hydrolysis Risk) Esterification->Imp_Water Reversible Imp_Poly Polymerization (Radical Byproducts) Esterification->Imp_Poly Thermal Stress Isomerization->Target Thermodynamic Equilibrium Target->Angelate UV/Heat

Workflow of methyl tiglate synthesis highlighting critical pathways and impurity generation.

Quantitative Parameters for Impurity Tracking

To successfully isolate methyl tiglate, you must exploit the physicochemical differences between the target molecule and its primary impurities.

Property / ParameterMethyl Tiglate (Target)Methyl Angelate (Impurity)Tiglic Acid (Precursor)
Stereochemistry (E)-isomer(Z)-isomer(E)-isomer
Boiling Point (1 atm) 138–139 °C128–129 °C198.5 °C
Thermodynamic Stability High (~90% at equilibrium)Low (~10% at equilibrium)High
GC Retention Time Higher (Baseline reference)Lower (Elutes earlier)Highest (Broad peak)

Frequently Asked Questions & Troubleshooting

Q1: How do I eliminate methyl angelate (Z-isomer) contamination from my methyl tiglate product?

Causality: Methyl tiglate and methyl angelate are geometric isomers. Under thermal stress or acidic conditions during synthesis, the (E)-isomer can partially isomerize to the (Z)-isomer. This reaction naturally settles at a thermodynamic equilibrium of approximately 90% methyl tiglate and 10% methyl angelate at 125 °C 1. Protocol: Exploit the 10 °C boiling point differential. Methyl angelate boils at 128–129 °C, while methyl tiglate boils at 138–139 °C 1. Implement a highly controlled fractional distillation using a Vigreux or spinning band column. Self-Validation Checkpoint: Monitor the vapor head temperature continuously. A steady plateau at 128 °C indicates the elution of the angelate impurity. Once the temperature sharply rises and strictly stabilizes at 138 °C, the system has self-validated the transition to pure methyl tiglate.

Q2: Why is my esterification yielding high amounts of unreacted tiglic acid, and how can I force completion?

Causality: The synthesis of methyl tiglate via Fischer esterification is a reversible, equilibrium-driven process 2. The generation of water as a byproduct continuously drives the reverse hydrolysis of the newly formed ester. Protocol: Shift the equilibrium by removing water in real-time. Instead of a standard reflux, use a Soxhlet extractor filled with activated 3Å molecular sieves positioned between the reaction flask and the condenser to trap water before it returns to the pot. Self-Validation Checkpoint: Perform an aqueous sodium bicarbonate (NaHCO₃) wash during the organic workup. The reaction is validated as complete when there is absolutely zero CO₂ gas evolution upon mixing, confirming the total absence of residual tiglic acid.

Q3: My final product is highly viscous and discolored. What causes this, and how do I prevent it?

Causality: Methyl tiglate is an α,β-disubstituted acrylate. The conjugated double bond is highly susceptible to free-radical polymerization when exposed to heat, light, or oxygen, leading to high-molecular-weight degradants 3. Protocol: Introduce a radical scavenger. Add 100–200 ppm of Butylated Hydroxytoluene (BHT) or hydroquinone to the reaction mixture. Furthermore, conduct all heating and distillation steps under a strict Argon atmosphere to eliminate the oxygen required for auto-oxidation. Self-Validation Checkpoint: Measure the kinematic viscosity and visual clarity of the final distillate. A low, water-like viscosity combined with a clear, colorless appearance validates the absence of polymeric impurities.

Standard Operating Procedure: High-Purity Methyl Tiglate Synthesis

Objective: Synthesize methyl tiglate from tiglic acid while actively suppressing Z-isomerization and radical polymerization.

Step 1: Reagent Preparation & Stabilization In a 500 mL round-bottom flask, combine 1.0 equivalent of tiglic acid, 5.0 equivalents of anhydrous methanol, and 0.05 equivalents of concentrated sulfuric acid (catalyst). Immediately add 150 ppm of BHT. Causality: BHT acts as a sacrificial antioxidant, scavenging free radicals that form at the α,β-unsaturated double bond during prolonged heating.

Step 2: Inert Atmosphere Setup Seal the system and purge with Argon for 15 minutes before applying any heat. Causality: Removing oxygen raises the activation energy required for radical propagation, protecting the double bond.

Step 3: Reflux & Azeotropic Water Removal Heat the mixture to 65 °C under continuous stirring. Route the condensing methanol through a side-arm containing activated 3Å molecular sieves. Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The process validates its own completion when the UV-active spot for tiglic acid (lower Rf) completely disappears, leaving only the higher Rf ester spot.

Step 4: Quenching & Neutralization Cool the mixture to room temperature. Concentrate under reduced pressure (keeping the water bath < 40 °C to prevent thermal stress). Dilute the crude oil with diethyl ether and wash sequentially with saturated aqueous NaHCO₃. Self-Validation Checkpoint: Continue washing until the aqueous layer pH remains stable at 8 and CO₂ bubbling ceases entirely.

Step 5: Fractional Distillation Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the ether. Transfer the crude methyl tiglate to a distillation apparatus equipped with a Vigreux column. Self-Validation Checkpoint: Discard the fore-run (collecting up to 130 °C, which contains trace methanol and methyl angelate). Collect the main fraction strictly at a stable head temperature of 138–139 °C. A non-fluctuating thermometer reading at 138 °C guarantees the thermodynamic purity of the (E)-isomer.

References

  • EP0112394B1 - Process for preparing angelic acid or its ester Source: Google Patents URL
  • Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate Source: ACS Publications (Macromolecules) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Methyl Tiglate Synthesis Routes: A Technical Guide for Process Chemists

Methyl tiglate (methyl (E)-2-methyl-2-butenoate) is a highly valued α,β-unsaturated ester utilized extensively in the flavor and fragrance industries, as well as a critical building block in complex organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl tiglate (methyl (E)-2-methyl-2-butenoate) is a highly valued α,β-unsaturated ester utilized extensively in the flavor and fragrance industries, as well as a critical building block in complex organic synthesis and pharmaceutical development. Because its stereochemistry (the E-isomer) is critical to its olfactory and chemical properties, selecting the optimal synthetic route requires balancing stereoselectivity, scalable thermodynamics, and precursor availability.

This guide provides an objective, data-backed comparison of the three primary methodologies for synthesizing methyl tiglate: Fischer Esterification, Catalytic Isomerization, and Horner-Wadsworth-Emmons (HWE) Olefination.

Mechanistic Overview & Pathway Logic

The synthesis of methyl tiglate can be approached from three distinct strategic angles:

  • Functional Group Transformation (Fischer Esterification): Relies on the availability of stereopure tiglic acid[1].

  • Thermodynamic Equilibration (Catalytic Isomerization): Exploits the energetic difference between the Z-isomer (methyl angelate) and the E-isomer (methyl tiglate)[2].

  • De Novo Carbon-Carbon Bond Formation (HWE Olefination): Constructs the alkene stereoselectively from simpler aliphatic precursors[3].

G Tiglic Tiglic Acid + Methanol Fischer Fischer Esterification (H+, Reflux) Tiglic->Fischer Angelate Methyl Angelate (Z-Isomer) Isomer Catalytic Isomerization (Sulfinic Acid, 125°C) Angelate->Isomer HWE_Pre Acetaldehyde + Phosphonate HWE_Rxn HWE Olefination (Base, THF) HWE_Pre->HWE_Rxn Product Methyl Tiglate (E-Isomer) Fischer->Product High Yield, Stereoretentive Isomer->Product Thermodynamic Equilibrium (~90% E) HWE_Rxn->Product De Novo Synthesis (~96% E)

Fig 1. Logical overview of the three primary synthetic routes to methyl tiglate.

Comparative Quantitative Analysis

The following table synthesizes the performance metrics of each route based on empirical data and literature precedents.

MetricRoute A: Fischer EsterificationRoute B: Catalytic IsomerizationRoute C: HWE Olefination
Primary Precursors Tiglic acid, Methanol[1]Methyl angelate (or mixtures)[2]Acetaldehyde, Phosphonate[3]
Stereoselectivity >99% (Stereoretentive)~90.5% E (Thermodynamic limit)~96.5% E (Kinetic/Thermodynamic)
Typical Yield 85 - 95%Quantitative (as an equilibrium mixture)75 - 85%
Scalability Excellent (Standard batch)Excellent (Continuous distillation)Moderate (Requires cryogenic/dry conditions)
Atom Economy High (Water is the only byproduct)Perfect (100% atom economy)Low (Generates phosphate salt byproducts)

Detailed Methodologies & Causality

As process scientists, understanding the causality behind a protocol ensures that troubleshooting is driven by chemical principles rather than guesswork. Every protocol below is designed as a self-validating system, meaning built-in analytical checkpoints confirm success before proceeding.

Route A: Fischer Esterification of Tiglic Acid

This route is the industry standard when stereopure tiglic acid is available. The reaction relies on Le Chatelier's principle; an excess of methanol and the continuous removal of water drive the equilibrium toward the ester[1].

Causality & Mechanism: The acid catalyst protonates the carbonyl oxygen of tiglic acid, increasing the electrophilicity of the carbonyl carbon. Methanol acts as the nucleophile. Because the reaction does not interact with the alkene π-system, the E-geometry is perfectly preserved.

Step-by-Step Protocol:

  • Initialization: Charge a round-bottom flask with 1.0 equivalent of tiglic acid and 10.0 equivalents of anhydrous methanol.

  • Catalysis: Add 0.05 equivalents of concentrated sulfuric acid ( H2​SO4​ ) dropwise while stirring.

  • Reflux & Dehydration: Attach a Soxhlet extractor containing 3Å molecular sieves (or a Dean-Stark trap if using a co-solvent like toluene) and reflux the mixture for 12 hours.

  • Quench & Wash: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess methanol. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO3​ (to neutralize the catalyst and unreacted acid) and brine.

  • Self-Validation Checkpoint: Analyze the crude organic layer via GC-MS. The disappearance of the broad carboxylic acid O-H stretch in IR (~2500-3000 cm⁻¹) and the appearance of a sharp ester carbonyl stretch (~1715 cm⁻¹) validates the transformation.

  • Purification: Dry over anhydrous MgSO4​ , filter, and distill under reduced pressure to yield pure methyl tiglate.

Route B: Catalytic Isomerization of Methyl Angelate

When starting with the less stable Z-isomer (methyl angelate) or a crude mixture of isomers, catalytic isomerization is employed. The E-isomer (tiglate) is thermodynamically favored due to reduced steric clash between the two methyl groups across the double bond[2].

Causality & Mechanism: Heating the mixture alone is insufficient to break the C=C π-bond. The addition of a catalytic organic sulfinic acid (e.g., p-toluenesulfinic acid) provides a low-energy pathway. The sulfinic acid reversibly adds across the double bond, transiently converting it to a C-C single bond. This allows free rotation to the less sterically hindered conformer, followed by elimination of the catalyst to yield the E-alkene[2].

Mechanism Z_isomer Methyl Angelate (Z-Alkene) Adduct Sulfinic Acid Adduct (C-C Free Rotation) Z_isomer->Adduct + R-SO2H E_isomer Methyl Tiglate (E-Alkene) Adduct->E_isomer - R-SO2H (Thermodynamic Sink) E_isomer->Adduct Reversible

Fig 2. Reversible addition-elimination mechanism of sulfinic acid-catalyzed isomerization.

Step-by-Step Protocol:

  • Initialization: In a reaction vessel, combine 1.0 g of methyl angelate (or an angelate/tiglate mixture) with 10 mg (1% w/w) of p-toluenesulfinic acid[2].

  • Thermal Activation: Heat the mixture to 125°C for 15 minutes under an inert atmosphere[2].

  • Self-Validation Checkpoint: Pull an aliquot and analyze via Gas Chromatography (column temperature 100°C). The reaction is complete when the equilibrium ratio is reached (typically ~90.5% methyl tiglate and ~7.2% methyl angelate)[2].

  • Separation: Because methyl tiglate boils at 138-139°C and methyl angelate boils at 128-129°C, the mixture can be subjected to fractional distillation. Continuous removal of the lower-boiling angelate can shift the equilibrium further if angelic acid derivatives are the desired byproduct, but for tiglate isolation, standard fractionation is sufficient[2].

Route C: Horner-Wadsworth-Emmons (HWE) Olefination

For de novo synthesis without relying on natural extractions of tiglic/angelic acid, the HWE olefination is the premier choice.

Causality & Mechanism: Deprotonation of methyl 2-(diethoxyphosphoryl)propanoate yields a nucleophilic carbanion. This attacks acetaldehyde, forming a cyclic oxaphosphetane intermediate. The stereochemical outcome (~96.5% E-isomer) is dictated by the steric bulk of the diethoxyphosphoryl group, which strongly favors the anti-periplanar transition state leading to the E-alkene during the elimination step[3].

Step-by-Step Protocol:

  • Carbanion Generation: Suspend 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0°C under argon. Dropwise, add 1.0 equivalent of methyl 2-(diethoxyphosphoryl)propanoate. Stir until hydrogen gas evolution ceases (approx. 30 mins).

  • Nucleophilic Addition: Slowly add 1.05 equivalents of freshly distilled acetaldehyde to the mixture at 0°C.

  • Elimination: Allow the reaction to warm to room temperature and stir for 4 hours. The formation of a precipitate (sodium diethyl phosphate) indicates the progression of the elimination step.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate.

  • Self-Validation Checkpoint: Perform 1H NMR on the crude mixture. The E/Z ratio can be precisely determined by integrating the olefinic proton signals (the chemical shift differs significantly between the E and Z isomers due to the anisotropic effect of the adjacent ester carbonyl). Expected ratio is ~96.5:3.5 in favor of methyl tiglate[3].

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , filter, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure E-isomer.

Conclusion & Route Selection Criteria

The selection of a synthesis route for methyl tiglate should be dictated by precursor availability and scale:

  • For rapid, high-purity laboratory synthesis: Route A (Fischer Esterification) is unparalleled in its simplicity and stereoretention, provided tiglic acid is available[1].

  • For industrial valorization of mixed-isomer feedstocks: Route B (Catalytic Isomerization) offers a highly efficient, atom-economical method to upgrade waste Z-isomers into the valuable E-isomer using simple thermal and catalytic conditions[2].

  • For total synthesis or analog generation: Route C (HWE Olefination) provides the necessary flexibility to build the molecule from the ground up, offering excellent E-selectivity without relying on natural product extracts[3].

References

  • EP0112394B1 - Process for preparing angelic acid or its ester Google Patents URL
  • Chemical structures of tiglic acid, citric and itaconic acids, malonic acid, and fumaric and maleic acids ResearchGate URL:[Link]

  • The Stereochemistry of the Wittig Reaction ResearchGate URL:[Link]

Sources

Comparative

Comparative Biological Activity of Methyl Tiglate Versus Conventional Esters: Mechanisms, Efficacy, and Experimental Validation

The biological and pharmacological utility of volatile esters extends far beyond their traditional roles as fragrance and flavoring agents. Within chemical ecology and drug discovery, the structural nuances of these comp...

Author: BenchChem Technical Support Team. Date: March 2026

The biological and pharmacological utility of volatile esters extends far beyond their traditional roles as fragrance and flavoring agents. Within chemical ecology and drug discovery, the structural nuances of these compounds dictate their reactivity and therapeutic potential. Methyl tiglate (methyl (E)-2-methyl-2-butenoate)—an α,β-unsaturated ester prevalent in the essential oils of Anthemis nobilis (Roman chamomile) and the volatile emissions of endophytic fungi—exhibits a distinct pharmacological profile compared to saturated or aromatic esters.

This guide provides an objective, data-driven comparison of methyl tiglate against other common esters (methyl salicylate, methyl cinnamate, and ethyl 2-methylbutyrate), equipping researchers and drug development professionals with mechanistic insights and validated experimental frameworks.

Mechanistic Divergence: Covalent vs. Non-Covalent Interactions

The biological efficacy of an ester is fundamentally dictated by its electrophilicity and steric profile.

  • Methyl Tiglate (The Michael Acceptor): The conjugated double bond in methyl tiglate creates an electron-deficient β-carbon. This structural feature allows it to act as a soft electrophile, forming covalent thioether bonds with nucleophilic sulfhydryl (-SH) groups. Recent toxicological and structural evaluations of Anthemis nobilis essential oil have 1 [1]. This covalent binding is the primary driver of its anti-inflammatory potential, as it can alkylate sensor proteins like Keap1, thereby inducing the cytoprotective Nrf2 antioxidant pathway.

  • Methyl Salicylate (The Competitive Inhibitor): Lacking an α,β-unsaturated system, methyl salicylate cannot undergo Michael addition. Its well-documented analgesic and anti-inflammatory actions rely entirely on the non-covalent, competitive inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.

  • Methyl Cinnamate: While also an α,β-unsaturated ester, its extended aromatic conjugation alters its lipophilicity and electrophilic hardness, making it a potent antimicrobial but with different pharmacokinetic distribution properties than the smaller, aliphatic methyl tiglate.

  • Ethyl 2-Methylbutyrate: A fully saturated ester that interacts with biological systems primarily through weak, non-covalent van der Waals forces, rendering it biologically inert in inflammatory pathways but highly active at olfactory receptors.

Pathway MT Methyl Tiglate (Electrophile) Keap1 Keap1 Sensor (Nucleophilic Thiols) MT->Keap1 Electrophilic attack Adduct Covalent Adduct (Michael Addition) Keap1->Adduct Alkylation of Cys151 Nrf2 Nrf2 Release & Nuclear Translocation Adduct->Nrf2 Conformational shift ARE ARE Gene Transcription (Anti-inflammatory) Nrf2->ARE Binds to promoter

Fig 1: Proposed Nrf2/Keap1 signaling activation via Michael addition by methyl tiglate.

Comparative Biological Activity Profiles

Methyl tiglate exhibits unique synergistic properties in complex biological matrices. When emitted by the endophytic fungus Oidium sp., it works in tandem with other volatile organic compounds (VOCs) to2 [2]. Furthermore, it has been identified as a major phytoconstituent in Corchorus olitorius, directly contributing to the plant's 3 [3].

Table 1: Structural and Mechanistic Comparison
CompoundStructural ClassPrimary Mechanism of ActionThiol ReactivityPrimary Biological Application
Methyl Tiglate Aliphatic α,β-unsaturatedCovalent (Michael Acceptor)HighAntimicrobial synergy, Anti-inflammatory
Methyl Salicylate Phenolic saturatedNon-covalent (Enzyme Inhibitor)NoneAnalgesic, COX-1/2 inhibition
Methyl Cinnamate Aromatic α,β-unsaturatedCovalent / Lipophilic disruptionModerateAntifungal, Flavoring
Ethyl 2-Methylbutyrate Aliphatic saturatedNon-covalent (Receptor binding)NoneFragrance, Flavoring
Table 2: Relative Antimicrobial & Anti-inflammatory Efficacy
CompoundAntimicrobial Efficacy (Gas Phase)Anti-inflammatory PotentialCytotoxicity (Artemia salina)
Methyl Tiglate Moderate (Highly Synergistic)High (Nrf2 Activation)Low
Methyl Salicylate LowHigh (COX Inhibition)Moderate
Methyl Cinnamate High (Independent)ModerateLow
Ethyl 2-Methylbutyrate NegligibleNegligibleLow

Experimental Methodologies: Validating Ester Bioactivity

To ensure scientific integrity, evaluating volatile, reactive esters requires specialized protocols. Standard broth microdilution assays are inadequate for volatile compounds due to rapid evaporation, leading to false-negative minimum inhibitory concentrations (MICs). Furthermore, biological activity must be mechanistically linked to chemical reactivity.

Protocol 1: In Situ NMR Thiol-Reactivity Assay

Purpose: To definitively prove that methyl tiglate forms covalent Michael adducts with biological thiols, distinguishing its mechanism from non-covalent interactions. Causality: Why utilize NMR instead of standard UV-Vis spectroscopy? UV-Vis can be confounded by solvent effects or non-covalent complexation. 1 H-NMR provides unambiguous structural confirmation of the thioether linkage by monitoring the exact disappearance of the olefinic proton signals, creating a self-validating kinetic dataset.

Step-by-Step Workflow:

  • Preparation: Dissolve 0.1 mmol of methyl tiglate in 0.5 mL of deuterated methanol (CD 3​ OD) in a standard 5 mm NMR tube.

  • Thiol Addition: Add 0.12 mmol of a model thiol (e.g., cysteamine or a glutathione surrogate) and 0.05 mmol of sodium borohydride (NaBH 4​ ) to generate the highly reactive thiolate anion in situ.

  • Incubation: Seal the tube tightly and incubate at 37°C (simulating physiological temperature) for 24 hours.

  • Data Acquisition: Acquire 1 H-NMR spectra at intervals of t=0, 2h, 12h, and 24h.

  • Analysis: Quantify the conversion rate by integrating the diminishing signal of the β-olefinic proton (approx. δ 6.8 ppm) relative to the emergence of the upfield multiplet corresponding to the newly formed saturated methine proton.

Protocol 2: Microatmosphere Antimicrobial Assay

Purpose: To evaluate the gas-phase antimicrobial efficacy of volatile esters against filamentous fungi or bacteria. Causality: Because methyl tiglate is highly volatile, standard agar diffusion allows the compound to escape into the ambient environment. A sealed microatmosphere chamber forces the vapor to interact with the pathogen, accurately simulating the chemical ecology of plant-emitted VOCs and preventing false-negative resistance profiles.

Step-by-Step Workflow:

  • Inoculation: Excise a 5 mm mycelial plug from the leading edge of an actively growing pathogen culture (e.g., Pythium ultimum). Place it in the exact center of a fresh Potato Dextrose Agar (PDA) plate.

  • Volatile Application: Affix a sterile filter paper disk (Whatman No. 1) to the inner surface of the Petri dish lid. Pipette the target ester (e.g., 10, 20, 50 µL/L headspace volume) directly onto the disk.

  • Sealing: Immediately close the plate and wrap the edges tightly with two layers of Parafilm to create a hermetically sealed microatmosphere.

  • Incubation: Invert the plates (to prevent any condensation or liquid ester from dripping directly onto the agar) and incubate at 25°C for 72 hours.

  • Quantification: Measure the radial mycelial growth using digital calipers. Calculate the percentage of inhibition relative to a solvent-only control plate.

Workflow Prep Inoculate Agar with Pathogen Dose Apply Ester to Filter Disk Prep->Dose Seal Seal Chamber (Gas Phase) Dose->Seal Incubate Incubate 72h at 25°C Seal->Incubate Measure Quantify Growth Inhibition Incubate->Measure

Fig 2: Microatmosphere assay workflow for evaluating volatile ester antimicrobial activity.

Conclusion

Methyl tiglate represents a pharmacologically distinct class of esters. Unlike saturated flavoring agents or competitive enzymatic inhibitors like methyl salicylate, its biological activity is heavily driven by its capacity to act as a Michael acceptor. This electrophilic nature underpins its synergistic antimicrobial effects in volatile mixtures and its potential in modulating critical anti-inflammatory pathways, making it a highly compelling target for advanced botanical drug development.

References

  • Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters - National Center for Biotechnology Information (PMC). 1

  • Synergism among volatile organic compounds resulting in increased antibiosis in Oidium sp. - FEMS Microbiology Letters (Oxford Academic).2

  • A Comprehensive Review of C. capsularis and C. olitorius: A Source of Nutrition, Essential Phytoconstituents and Pharmacological Activities - MDPI. 3

  • Chamomile: A Review of Its Traditional Uses, Chemical Constituents, Pharmacological Activities and Quality Control Studies - National Center for Biotechnology Information (PMC). 4

Sources

Validation

Spectroscopic Comparison Guide: Methyl Tiglate and Its Hemiterpene Isomers

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related hemiterpene esters in essential oils, synthetic mixtures, and drug development pipelines. Methyl tiglat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related hemiterpene esters in essential oils, synthetic mixtures, and drug development pipelines. Methyl tiglate (methyl (E)-2-methyl-2-butenoate) and its isomers—methyl angelate (the Z-isomer) and methyl senecioate (a positional isomer)—share the identical molecular formula (C₆H₁₀O₂) and mass (114.14 g/mol ). Because their electron ionization (EI) mass spectra are virtually indistinguishable, researchers must rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic retention indices to unambiguously assign their structures.

This guide objectively compares the spectroscopic performance and characteristics of these three isomers, providing causality-driven insights and self-validating experimental protocols to ensure scientific integrity in your analytical workflows.

Structural Overview

To understand the spectroscopic differences, we must first map the structural logic of these isomers. The position of the double bond and the stereochemistry of the methyl groups dictate their physical and magnetic properties.

Isomer_Classification Root C6H10O2 Hemiterpene Esters Pos1 2-Methyl-2-butenoate (α,β-unsaturated) Root->Pos1 C2-Methylation Pos2 3-Methyl-2-butenoate (α,β-unsaturated) Root->Pos2 C3-Methylation Tiglate Methyl Tiglate (E-isomer) Pos1->Tiglate trans-methyls (E) Angelate Methyl Angelate (Z-isomer) Pos1->Angelate cis-methyls (Z) Senecioate Methyl Senecioate (Positional Isomer) Pos2->Senecioate

Caption: Structural classification of methyl tiglate and its C6H10O2 hemiterpene ester isomers.

Spectroscopic Comparison & Causality

¹H NMR Spectroscopy (The Gold Standard)

The most definitive method for distinguishing these isomers is ¹H NMR, driven by the magnetic anisotropy of the ester carbonyl group .

  • Methyl Tiglate (E-isomer): The olefinic proton (C3-H) is positioned cis to the ester carbonyl. This spatial proximity places the proton directly within the deshielding cone of the carbonyl's pi-system. Consequently, the electron density around the proton is reduced, resulting in a significant downfield shift to approximately 6.80 ppm .

  • Methyl Angelate (Z-isomer): The olefinic proton is trans to the carbonyl (and cis to the C2-methyl group). Falling outside the primary deshielding zone of the carbonyl oxygen, this proton is more shielded and resonates further upfield at approximately 6.05 ppm .

  • Methyl Senecioate: As a positional isomer (methyl 3,3-dimethylacrylate), the double bond is shifted between C2 and C3. The single olefinic proton at C2 is alpha to the carbonyl and appears at 5.66 ppm . The two methyl groups on C3 appear as distinct singlets (~2.16 ppm and 1.88 ppm) due to their fixed positions relative to the carbonyl .

Mass Spectrometry (MS) & Chromatography

While EI-MS yields a molecular ion at m/z 114 for all three isomers, their fragmentation pathways are identical. Loss of the methoxy radical (•OCH₃) generates an acylium ion at m/z 83, and the subsequent loss of carbon monoxide produces the base peak at m/z 55 (allyl cation).

Because the mass spectra are homologous, Gas Chromatography (GC) coupled with Kovats Retention Indices (RI) is mandatory for complex mixture analysis (such as essential oils) . Methyl senecioate has the lowest boiling point and dipole moment, eluting first, followed by methyl angelate, and finally methyl tiglate on a standard non-polar column.

Quantitative Data Presentation

Table 1: Spectroscopic and Chromatographic Data Summary

Compound¹H NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (EI, m/z)Kovats RI (Non-polar)
Methyl Tiglate (E)6.80 (qq, 1H), 3.73 (s, 3H), 1.83 (m, 3H), 1.79 (dq, 3H)~1715 (C=O), 1650 (C=C)114 (M⁺), 83, 55 (base)~860 - 873
Methyl Angelate (Z)6.05 (qq, 1H), 3.73 (s, 3H), 1.99 (dq, 3H), 1.89 (m, 3H)~1720 (C=O), 1650 (C=C)114 (M⁺), 83, 55 (base)~843 - 855
Methyl Senecioate 5.66 (s, 1H), 3.68 (s, 3H), 2.16 (s, 3H), 1.88 (s, 3H)~1715 (C=O), 1650 (C=C)114 (M⁺), 83, 55 (base)~831 - 842

Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following workflows are designed as self-validating systems.

Protocol 1: ¹H NMR Acquisition and Isomer Validation

Objective: Unambiguously assign the E/Z geometry of the isolated hemiterpene ester.

  • Sample Preparation: Weigh 5–10 mg of the ester standard or purified extract.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer to the ¹H frequency.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the methyl protons. Acquire 16–32 scans with a spectral width of 12 ppm.

  • Processing: Apply a 0.3 Hz line-broadening function, Fourier transform, and phase the spectrum. Calibrate the TMS peak to exactly 0.00 ppm.

  • Self-Validation Check: The system validates itself via integration. Set the ester methoxy singlet (~3.73 ppm) to an integration of exactly 3.00. The olefinic proton must integrate to 1.00 (±0.05). Any significant deviation indicates co-eluting impurities or incomplete relaxation (requiring an extended D1 delay).

Protocol 2: GC-MS Analysis for Mixture Differentiation

Objective: Separate and identify isomers in a mixture where MS fragmentation alone is insufficient.

  • Sample Dilution: Dilute the ester mixture to 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 µL of the sample in split mode (1:50 ratio) at an inlet temperature of 250°C.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: Hold at 50°C for 2 min, ramp at 10°C/min to 250°C, and hold for 5 min.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C. Scan the mass range from m/z 35 to 300.

  • Self-Validation Check: Inject a C₈-C₂₀ n-alkane standard mixture prior to the sample under identical conditions. The protocol is validated when the alkanes yield a linear correlation coefficient (R² > 0.99) for their retention times versus carbon number. This ensures the column's resolving power is optimal and allows for the accurate calculation of the Kovats Retention Index (RI) to distinguish the isomers.

References

  • Title: Methyl tiglate (CID 5323652) Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Methyl angelate (CID 5356352) Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Methyl 3-methyl-2-butenoate (CID 13546) Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Comparative

Orthogonal Analytics for the Structural Confirmation of Synthesized Methyl Tiglate: A Comparative Guide

Executive Context: The Isomeric Challenge Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a highly valued α,β-unsaturated ester utilized extensively as a flavoring agent and a critical intermediate in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Isomeric Challenge

Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a highly valued α,β-unsaturated ester utilized extensively as a flavoring agent and a critical intermediate in drug development. When synthesizing methyl tiglate, the primary analytical challenge is not merely confirming the esterification of the backbone, but unequivocally proving its stereochemical purity against its geometric alternative, methyl angelate (methyl (Z)-2-methylbut-2-enoate).

Because these two isomers share identical molecular weights and similar functional groups, relying on a single analytical method is insufficient. This guide compares the performance of orthogonal analytical modalities—NMR, GC-MS, and FTIR—to establish a self-validating framework for structural confirmation.

Mechanistic Causality in Analytical Modalities

¹H NMR Spectroscopy: The Stereochemical Gold Standard

While mass spectrometry confirms the molecular weight, it cannot easily distinguish geometric isomers due to identical fragmentation pathways. ¹H NMR resolves this through the physics of spatial magnetic anisotropy.

In methyl tiglate (the E-isomer), the vinylic proton (H-3) and the ester carbonyl group are cis to one another. The strong electron-withdrawing nature and anisotropic deshielding effect of the carbonyl oxygen pull electron density away from H-3, shifting its resonance significantly downfield to approximately 6.86 ppm (1)[1]. Conversely, in the alternative methyl angelate (the Z-isomer), H-3 is trans to the carbonyl, escaping this intense deshielding zone and resonating further upfield at approximately 6.06 ppm (2)[2]. This ~0.8 ppm differential is the definitive marker of product success.

GC-MS: Purity and Backbone Fragmentation

Gas Chromatography separates the isomers based on subtle boiling point and polarity differences, while Electron Impact Mass Spectrometry (EI-MS) provides the structural backbone confirmation. The molecular ion [M]⁺ appears at m/z 114. The base peak typically arises from the loss of the methoxy radical (–OCH₃, 31 Da) yielding an acylium ion at m/z 83, followed by the extrusion of carbon monoxide (–CO, 28 Da) to yield the m/z 55 fragment (3)[3]. Both isomers share this exact fragmentation pattern, making the GC retention index (RI) the true comparative metric for purity profiling (4)[4].

FTIR Spectroscopy: Functional Group Verification

FTIR confirms the presence of the intact α,β-unsaturated ester system. The conjugation of the C=C double bond with the ester carbonyl lowers the typical ester stretching frequency from ~1740 cm⁻¹ down to a distinct ~1715 cm⁻¹, while the conjugated C=C stretch appears at ~1650 cm⁻¹ (5)[5].

Quantitative Data Presentation

The following table summarizes the comparative analytical metrics used to distinguish the synthesized target from its primary alternative.

Analytical ModalityTarget MetricSynthesized Methyl Tiglate (E-isomer)Alternative: Methyl Angelate (Z-isomer)
¹H NMR (CDCl₃) H-3 Vinylic Proton Shift~6.86 ppm (quartet of quartets)~6.06 ppm (quartet of quartets)
GC-MS (EI, 70 eV) Primary Mass Fragmentsm/z 114 (M⁺), 83, 55m/z 114 (M⁺), 83, 55
FTIR C=O / C=C Stretch~1715 cm⁻¹ / ~1650 cm⁻¹~1715 cm⁻¹ / ~1650 cm⁻¹
Performance Differentiator Primary Structural ProofDownfield H-3 (cis to C=O)Upfield H-3 (trans to C=O)

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following step-by-step methodologies incorporate internal validation mechanisms to prevent false positives during structural confirmation.

Protocol A: Stereochemical Assignment via ¹H NMR
  • Sample Preparation: Dissolve 10 mg of the purified synthesized product in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Step: The TMS acts as an internal zero-point reference. Calibrating the spectrum to TMS at 0.00 ppm ensures that any chemical shift drift caused by temperature or concentration is mathematically nullified.

  • Acquisition: Acquire the spectrum at a minimum of 400 MHz to ensure adequate resolution of the vinylic proton's fine splitting (quartet of quartets).

  • Analysis: Analyze the region between 6.0 and 7.0 ppm. A dominant signal at 6.86 ppm confirms the E-isomer.

    • Self-Validation Step: Integrate the vinylic peak at 6.86 ppm against the methoxy singlet at 3.73 ppm. The integration ratio must be exactly 1:3, proving that the signal belongs to the intact ester and not an impurity.

Protocol B: GC-MS Purity Profiling
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in GC-grade hexane.

  • Standard Spiking: Spike the sample with a C8–C20 alkane standard mixture.

    • Self-Validation Step: The alkane series allows for the calculation of a precise Linear Retention Index (LRI). Comparing the calculated LRI against NIST libraries validates the compound's identity far more reliably than relying solely on raw retention times, which fluctuate between instruments.

  • Injection: Inject 1 µL (split ratio 40:1) onto a DB-5MS capillary column (or equivalent) with a helium carrier gas.

  • Detection: Confirm the presence of the molecular ion at m/z 114 and the diagnostic m/z 83 and 55 fragments.

Protocol C: FTIR Functional Group Verification
  • Background Calibration: Collect a background spectrum of the ambient atmosphere.

    • Self-Validation Step: Subtracting the background prevents atmospheric artifacts (like CO₂ and water vapor) from masking or distorting the critical 1650 cm⁻¹ C=C stretch.

  • Sample Application: Apply a thin liquid film of the neat synthesized ester between two clean NaCl plates.

  • Scanning: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Confirm the conjugated carbonyl stretch at 1715 cm⁻¹.

Analytical Workflow Visualization

AnalyticalWorkflow A Crude Synthesized Mixture (Potential E/Z Isomers) B 1H NMR Spectroscopy (Stereochemical ID) A->B C GC-MS Analysis (Purity & Fragmentation) A->C D FTIR Spectroscopy (Functional Group ID) A->D E Confirmed Methyl Tiglate (E)-Isomer B->E H-3 @ ~6.86 ppm C->E m/z 114, 83, 55 D->E C=O @ ~1715 cm⁻¹

Workflow for structural confirmation of synthesized methyl tiglate using orthogonal analytics.

References

  • 2-Butenoic acid, 2-methyl-, methyl ester, (2E)- | CID 5323652 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities Source: MDPI URL:[Link]

  • Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters Source: MDPI URL:[Link]

  • Characterization of the Saffron Derivative Crocetin as an Inhibitor of Human Lactate Dehydrogenase 5 in the Antiglycolytic Approach against Cancer Source: ACS Publications URL:[Link]

  • EP0112394B1 - Process for preparing angelic acid or its ester Source: Google Patents URL

Sources

Validation

comparing the efficacy of methyl tiglate derivatives

Title: Comparative Efficacy and Mechanistic Profiling of Methyl Tiglate Derivatives in Therapeutic Applications Introduction & Chemical Rationale Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a naturally occurring...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and Mechanistic Profiling of Methyl Tiglate Derivatives in Therapeutic Applications

Introduction & Chemical Rationale

Methyl tiglate (methyl (E)-2-methylbut-2-enoate) is a naturally occurring α,β-unsaturated ester frequently identified in the essential oils of plants such as Roman chamomile (Anthemis nobilis)[1]. In the context of drug design and pharmacology, the α,β-unsaturated carbonyl moiety classifies methyl tiglate and its structural isomers (e.g., angelates, methacrylates) as Michael acceptors. These compounds exert biological activity by forming covalent adducts with nucleophilic thiol groups, such as those found on cysteine residues of target proteins or intracellular glutathione (GSH)[1].

However, not all Michael acceptors are created equal. The efficacy and toxicity of these derivatives are strictly governed by their electrophilicity. Unsubstituted acrylates are highly reactive, often leading to indiscriminate protein alkylation, severe respiratory irritation, and skin sensitization[2][3]. In contrast, methyl tiglate possesses methyl groups at both the α- and β-carbons. This specific structural feature introduces significant steric hindrance and inductive electron donation, fundamentally reducing the partial positive charge on the β-carbon[3]. This guide objectively compares the efficacy of methyl tiglate derivatives against other Michael acceptors, demonstrating how this "Goldilocks" reactivity—reduced off-target toxicity but preserved target-specific efficacy—can be leveraged in antimicrobial and pharmacological applications.

Mechanistic Causality: Steric Hindrance in Michael Addition

The causality behind the divergent biological profiles of acrylates versus tiglates lies in the transition state of the conjugate addition. When a cellular nucleophile approaches the β-carbon of methyl tiglate, the (E)-β-methyl group physically blocks the trajectory of attack. Consequently, methyl tiglate acts as a "soft" electrophile. It avoids the rapid, uncontrolled GSH depletion characteristic of toxic sensitizers, yet retains sufficient reactivity to engage specific biological targets, such as synergistic antibiosis pathways[2][4].

Mechanism A Methyl Tiglate (Sterically Hindered) D Michael Adduct (Covalent Bond) A->D Nucleophilic Attack (Slowed Rate) B Cellular Thiols (GSH / Cysteine) B->D Conjugate Addition C β-Methyl Group (Electron Donation) C->A Reduces Electrophilicity E Biological Response (e.g., Synergistic Antibiosis) D->E Target Modulation

Figure 1: Mechanistic pathway of sterically hindered Michael addition by methyl tiglate.

Comparative Efficacy and Experimental Data

A. Toxicology and Sensitization Potential Quantitative structural-activity relationship (SAR) models utilize the GSH binding rate constant ( kGSH​ ) as a primary metric for electrophilic toxicity. Experimental evaluations reveal that the incorporation of alkyl groups drastically diminishes reactivity. The kGSH​ of methyl acrylate is over 100-fold higher than that of methyl methacrylate, and approximately 1,000-fold higher than (E)-methyl tiglate[3]. Consequently, methyl tiglate is classified as a non-sensitizer and non-irritant, offering a vastly superior safety profile compared to baseline acrylates[2].

B. Chemoprotective Efficacy (Phase II Enzyme Induction) Many Michael acceptors protect against chemical carcinogenesis by inducing phase II detoxifying enzymes (e.g., quinone reductase, QR) via the Keap1/Nrf2 pathway. Research demonstrates that while methyl acrylate is a potent inducer (Concentration to Double [CD] = 20 µM), methyl tiglate is completely inactive in murine hepatoma cells[5]. The dual methyl substitutions in tiglate neutralize the electrophilic character required to efficiently alkylate the Keap1 sensor, rendering it ineffective for broad chemoprotection[5].

C. Antimicrobial and Antifungal Efficacy Despite its lower baseline reactivity, the tiglate moiety exhibits potent, target-specific antimicrobial efficacy when incorporated into complex molecular scaffolds or volatile mixtures. For example, methyl tiglate is a key volatile organic compound (VOC) produced by the endophytic fungus Oidium sp. When combined with other VOCs like isobutyric acid, it demonstrates a synergistic 100% growth inhibition and lethal antibiosis against the plant pathogen Pythium ultimum[4]. Furthermore, clerodane diterpenoids bearing tigloyloxy or angeloyloxy (the Z-isomer) groups isolated from Solidago gigantea show potent antibacterial activity. Specific angeloyloxy derivatives exhibit minimum inhibitory concentrations (MIC) as low as 5.1 µM against Clavibacter michiganensis and 21 µM against Bacillus subtilis[6].

Quantitative Data Summaries

Table 1: Comparative Electrophilicity and Phase II Induction

CompoundSubstitution PatternRelative kGSH​ RatePhase II Induction (CD)Sensitization Potential
Methyl Acrylate UnsubstitutedHigh (Baseline)20 µMHigh (Sensitizer)
Methyl Methacrylate α-methyl~100x lower than AcrylateWeakModerate
Methyl Tiglate α,β-dimethyl~1000x lower than AcrylateInactiveNon-sensitizer

Table 2: Antimicrobial Efficacy of Tiglate/Angelate Derivatives

Derivative ClassBiological SourceTarget OrganismEfficacy Metric
Methyl Tiglate (VOC) Oidium sp.Pythium ultimumSynergistic 100% inhibition
Angeloyloxy-diterpenoid Solidago giganteaClavibacter michiganensisMIC = 5.1 µM
Angeloyloxy-diterpenoid Solidago giganteaBacillus subtilisMIC = 21 µM

Experimental Protocols (Self-Validating Systems)

To ensure the trustworthiness of the comparative data, the following standardized protocols define the self-validating workflows used to measure reactivity and efficacy.

Protocol 1: In Chemico Glutathione (GSH) Depletion Assay Purpose: To objectively quantify the electrophilic reactivity ( kGSH​ ) of methyl tiglate derivatives compared to acrylates, validating the steric hindrance hypothesis. Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • GSH Solution: Dissolve reduced glutathione (GSH) in the buffer to a final concentration of 10 mM.

  • Compound Incubation: Add the test compound (e.g., methyl tiglate) at a 10-fold molar excess (100 mM) to ensure pseudo-first-order kinetics. Incubate the mixture at 37°C.

  • Time-Course Sampling: Extract 100 µL aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Derivatization: Immediately quench the reaction by adding the aliquot to a solution containing DTNB (Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Quantification: Measure the absorbance of the resulting 2-nitro-5-thiobenzoate (TNB) anion at 412 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the natural log of remaining GSH concentration versus time to calculate the pseudo-first-order rate constant ( kGSH​ ).

Workflow S1 1. Prepare 10 mM GSH in pH 7.4 Buffer S2 2. Introduce Tiglate Derivative (Test Compound) S1->S2 S3 3. Incubate at 37°C (Time-course sampling) S2->S3 S4 4. Derivatize unreacted GSH with DTNB Reagent S3->S4 S5 5. Spectrophotometric Measurement (412 nm) S4->S5 S6 6. Calculate k_GSH (Reactivity Index) S5->S6

Figure 2: Step-by-step workflow for the In Chemico Glutathione (GSH) Depletion Assay.

Protocol 2: Microbroth Dilution Assay for Antimicrobial Efficacy Purpose: To determine the Minimum Inhibitory Concentration (MIC) of complex tiglate/angelate derivatives. Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., Bacillus subtilis) on Mueller-Hinton agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the tiglate derivative in Mueller-Hinton broth, ranging from 100 µM down to 0.1 µM.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL/well).

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Validation Controls: Include a positive growth control (broth + bacteria, no compound), a negative sterility control (broth only), and a reference antibiotic control.

  • Endpoint Determination: Add 20 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced), indicating a complete inhibition of microbial metabolism.

References

  • Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil. Semantic Scholar / Molecules. 1

  • Refine and Strengthen SAR-Based Read-Across by Considering Bioactivation and Modes of Action. Chemical Research in Toxicology. 3

  • Methyl methacrylate and respiratory sensitization: A Critical review. Tandfonline. 2

  • Identification of a common chemical signal regulating the induction of enzymes that protect against chemical carcinogenesis. PNAS. 5

  • Synergism among volatile organic compounds resulting in increased antibiosis in Oidium sp. FEMS Microbiology Letters. 4

  • Discovery of Undescribed Clerodane Diterpenoids with Antimicrobial Activity Isolated from the Roots of Solidago gigantea Ait. MDPI. 6

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Purity of Methyl Tiglate from Different Suppliers

Introduction: The Understated Importance of Starting Material Purity Methyl tiglate (CAS 6622-76-0) is a versatile unsaturated ester utilized as a building block in organic synthesis and as a component in the flavor and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Importance of Starting Material Purity

Methyl tiglate (CAS 6622-76-0) is a versatile unsaturated ester utilized as a building block in organic synthesis and as a component in the flavor and fragrance industries.[1][2][3] Its chemical structure, featuring a reactive double bond and an ester moiety, makes it a valuable precursor for complex molecular architectures. However, the very reactivity that makes it useful also predisposes it to the presence of subtle but significant impurities. For any researcher, particularly in drug development, the purity of a starting material is not a trivial detail; it is the foundation upon which all subsequent experimental data rests. An unidentified impurity can lead to anomalous reaction outcomes, misleading biological data, and a significant loss of time and resources.

This guide is structured to provide a robust, self-validating system for purity assessment. We will eschew a superficial checklist in favor of a logical, evidence-based workflow. Our approach is grounded in the principle of orthogonality , where we employ multiple analytical techniques with different separation and detection principles to build a comprehensive and trustworthy purity profile. We will focus on three core techniques:

  • Gas Chromatography (GC): The industry standard for assessing the purity of volatile compounds.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method for determining absolute purity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and characterizing volatile impurities.[6]

The Analytical Challenge: What Are We Looking For?

A supplier's Certificate of Analysis typically provides a purity value, often stated as ">98% (GC)".[4] While useful, this single number does not tell the whole story. The critical question is not just "how much?" but "what is the other 2%?". Potential impurities in methyl tiglate can include:

  • Geometric Isomers: The most common isomer is methyl angelate (the (Z)-isomer), which often has very similar physical properties, making it difficult to separate by distillation but often resolvable by chromatography.

  • Starting Materials & Reagents: Residual tiglic acid, methanol, or catalysts from the esterification process.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Degradants: Products of hydrolysis or oxidation if the material has been stored improperly.[7]

  • Non-volatile Impurities: Inorganic salts or high molecular weight species that are not detected by standard GC methods.

A comprehensive assessment must be capable of detecting and, where possible, identifying these varied impurity types.

Section 1: Gas Chromatography (GC) for Primary Purity Assessment

Expertise & Experience: The Causality Behind the Choice

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is the workhorse for purity analysis of volatile substances like methyl tiglate. Its selection is deliberate: GC provides exceptional resolving power for separating compounds with different boiling points and polarities, while the FID detector offers high sensitivity and a wide linear range for quantification. The response of an FID is directly proportional to the mass of carbon entering the flame, making the area percent calculation a reliable, though not absolute, measure of purity for organic compounds.[8]

Experimental Protocol: GC-FID Purity Assay

This protocol outlines a standardized method for determining the area percent purity of methyl tiglate.

1. Materials & Instrumentation:

  • Gas Chromatograph with FID and a split/splitless injector.

  • Capillary GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended for good resolution of potential isomers and impurities.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.

  • Methyl Tiglate Samples: From Supplier A, B, and C.

  • Autosampler vials with septa.

2. Sample Preparation:

  • Prepare a stock solution of each methyl tiglate sample at approximately 10 mg/mL in the chosen solvent.

  • Create a dilute solution for injection by performing a 1:100 dilution of the stock solution (final concentration ~100 µg/mL). This prevents column and detector overload.

3. GC-FID Method Parameters:

ParameterSettingRationale
Injector Split Mode (100:1 ratio)Prevents column overload and ensures sharp peaks.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program 70 °C (hold 2 min)Allows for solvent elution and focusing of analytes at the column head.
Ramp 10 °C/min to 240 °CProvides effective separation of compounds with varying boiling points.[9]
Hold at 240 °C for 5 minEnsures all components elute from the column.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Standard flow rate for this column dimension.
Detector FIDFlame Ionization Detector.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.
Injection Vol. 1 µLStandard volume for this concentration.

4. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Methyl Tiglate Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating Workflow

The protocol is designed for reproducibility. Running a solvent blank before the samples confirms the absence of system contamination. The consistency of the retention time for the main methyl tiglate peak across different supplier samples validates the peak identification.

Visualization: GC-FID Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Methyl Tiglate prep2 Dissolve in Solvent (e.g., Ethyl Acetate) prep1->prep2 prep3 Dilute to ~100 µg/mL prep2->prep3 prep4 Transfer to GC Vial prep3->prep4 analysis1 Inject 1 µL into GC-FID prep4->analysis1 analysis2 Chromatographic Separation (Capillary Column) analysis1->analysis2 analysis3 FID Detection analysis2->analysis3 data1 Integrate All Peaks analysis3->data1 data2 Calculate Area % Purity data1->data2 end end data2->end Final Purity Report

Caption: Workflow for GC-FID Purity Assessment.

Section 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Expertise & Experience: The Causality Behind the Choice

While GC-FID provides excellent relative purity, it is blind to non-volatile impurities (e.g., inorganic salts) and assumes all detected compounds have a similar detector response. Quantitative NMR (qNMR) is a primary ratio method that overcomes these limitations.[10] According to the principles of NMR spectroscopy, the integrated area of a signal is directly proportional to the number of protons giving rise to that signal.[11] By adding a known amount of a highly pure, stable internal standard with a known proton count, we can calculate the absolute mass purity of the analyte. This technique is orthogonal to chromatography and provides a more accurate representation of the true purity.[5]

Experimental Protocol: Absolute Purity by ¹H-qNMR

1. Materials & Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended).

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • High-purity internal standard (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene). The standard should have sharp, well-resolved peaks that do not overlap with analyte signals.

  • Analytical balance (readable to at least 0.01 mg).

  • NMR tubes.

2. Sample Preparation (Trustworthiness is Key):

  • Accurately weigh ~10 mg of the internal standard (IS) into a clean vial. Record the mass (m_IS).

  • Accurately weigh ~15 mg of the methyl tiglate sample (Analyte) into the same vial. Record the mass (m_Analyte).

  • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds). This ensures complete relaxation and accurate integration.

    • Sufficient Number of Scans (ns): Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

    • 90° Excitation Pulse: Ensure a calibrated pulse angle is used.

4. Data Processing and Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Carefully integrate a well-resolved, unique signal for the analyte (I_Analyte) and a signal for the internal standard (I_IS).

    • For methyl tiglate, the quartet from the vinyl proton (~6.8 ppm) is a good choice.

    • For maleic anhydride, the singlet at ~7.1 ppm is used.

  • Calculate the purity using the following formula:

    Purity (%, w/w) = (I_Analyte / I_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (m_IS / m_Analyte) x 100

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., N_Analyte = 1 for the vinyl quartet; N_IS = 2 for maleic anhydride)

    • MW: Molecular Weight (Methyl Tiglate = 114.14 g/mol ; Maleic Anhydride = 98.06 g/mol )[12]

    • m: Mass

Visualization: qNMR Analysis Workflow

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq Quantitative Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh Internal Standard (m_IS) prep2 Accurately weigh Methyl Tiglate (m_Analyte) prep1->prep2 prep3 Dissolve mixture in Deuterated Solvent prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Set Long Relaxation Delay (d1) prep4->acq1 acq2 Acquire Spectrum (High S/N) acq1->acq2 proc1 Phase and Baseline Correction acq2->proc1 proc2 Integrate Analyte (I_Analyte) & Standard (I_IS) Peaks proc1->proc2 proc3 Calculate Purity using Standard Formula proc2->proc3 end end proc3->end Absolute Purity (w/w)

Caption: Workflow for Absolute Purity by qNMR.

Section 3: GC-Mass Spectrometry (GC-MS) for Impurity Identification

Expertise & Experience: The Causality Behind the Choice

When the GC-FID analysis reveals impurity peaks, the next logical step is to identify them. GC-MS is the ideal tool for this purpose. The gas chromatograph separates the components of the mixture just as in the GC-FID method. However, instead of an FID, the eluent is directed into a mass spectrometer, which acts as a highly specific detector.[6] It ionizes the molecules and separates the resulting charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is a molecular fingerprint that can often be matched against a spectral library (like NIST) for positive identification.[12]

Experimental Protocol: GC-MS Impurity Profiling

1. Instrumentation and Sample Preparation:

  • Use the same GC column and sample preparation method as described for the GC-FID analysis.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole or Orbitrap analyzer).[13][14]

2. GC-MS Method Parameters:

  • The GC oven program and injector settings can be identical to the GC-FID method to allow for direct comparison of chromatograms.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard mode and produces reproducible fragmentation patterns for library matching.[15]

    • Scan Range: 35 - 500 amu. This range covers the molecular weight of methyl tiglate and most expected impurities.

    • Source Temperature: ~230 °C.

    • Transfer Line Temp: ~250 °C.

3. Data Analysis:

  • Obtain the Total Ion Chromatogram (TIC), which should look similar to the GC-FID chromatogram.

  • For each impurity peak, extract the corresponding mass spectrum.

  • Compare the experimental mass spectrum against a reference library (e.g., NIST/Wiley) for tentative identification.

  • Expert interpretation is crucial. Analyze the molecular ion (M⁺) peak and the fragmentation pattern to confirm the library hit or propose a structure for unknown impurities. For esters like methyl tiglate, characteristic fragments can be very informative.[16]

Visualization: Impurity Identification Workflow

GCMS_Workflow cluster_data Data Interpretation start Impurity Peak Detected in GC-FID inject Inject Sample into GC-MS start->inject separate GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Analysis (m/z) ionize->detect extract Extract Mass Spectrum for Impurity Peak detect->extract library Search Against NIST/Wiley Library extract->library interpret Analyze M⁺ and Fragmentation Pattern library->interpret result Tentative Impurity Identification interpret->result

Caption: Workflow for Impurity Identification by GC-MS.

Comparative Analysis: A Case Study with Hypothetical Suppliers

To illustrate the power of this orthogonal approach, let's consider a case study where we evaluate methyl tiglate from three hypothetical suppliers.

Data Presentation: Summary of Analytical Results
Parameter Supplier A Supplier B Supplier C
Stated Purity (CofA) >99.0% (GC)>98.5% (GC)>98.5% (GC)
GC-FID Purity (Area %) 99.7%99.2%98.6%
¹H-qNMR Purity (w/w %) 99.6%96.5%98.5%
GC-MS Findings No impurities >0.05%.No significant volatile impurities.1.1% peak identified as Methyl Angelate ((Z)-isomer).
Interpretation and Decision Making
  • Supplier A: The data is excellent and consistent across all techniques. The GC and qNMR results are in close agreement, indicating the absence of both volatile and non-volatile impurities. This material is suitable for all applications, including sensitive catalyst screening and GMP synthesis.

  • Supplier B: Here we see a significant discrepancy. The GC-FID purity is high (99.2%), but the absolute qNMR purity is much lower (96.5%). This strongly suggests the presence of non-volatile impurities (e.g., inorganic salts) that are invisible to GC but are accounted for in the qNMR experiment. This material may be acceptable for some general synthesis but is unsuitable for applications where precise stoichiometry is critical.

  • Supplier C: The GC and qNMR results are in good agreement, but GC-MS identifies the main impurity as the geometric isomer, methyl angelate. For a fragrance application, this might be acceptable. However, for stereospecific polymerization or chiral synthesis, the presence of this isomer could be detrimental.

Visualization: Supplier Selection Framework

Decision_Tree start Assess Methyl Tiglate from New Supplier gc_fid Run GC-FID Purity start->gc_fid qnmr Run qNMR Purity gc_fid->qnmr Purity > 99.5%? reject Reject Lot gc_fid->reject Purity < 98.0% gc_ms Run GC-MS for Impurity ID qnmr->gc_ms Purity Agrees with GC? qnmr->reject No (Suggests Non-Volatiles) accept Accept Lot for Critical Applications gc_ms->accept No Critical Impurities Found accept_noncrit Accept Lot for Non-Critical Use gc_ms->accept_noncrit Identified Impurity Acceptable for Use? accept_noncrit->accept_noncrit Yes accept_noncrit->reject No

Caption: Decision framework for supplier qualification.

Conclusion

Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific and developmental work. A systematic, multi-technique approach provides the necessary depth to make an informed decision. By combining the relative purity assessment of GC-FID , the absolute purity determination of qNMR , and the impurity identification power of GC-MS , researchers can build a comprehensive quality profile for their starting materials. This ensures that the integrity of the material is validated, safeguarding the reliability and reproducibility of all subsequent work. This investment in thorough, upfront analysis is a cornerstone of scientific integrity and ultimately accelerates the path to successful research outcomes.

References

  • AKJournals. (2024, February 23). Solid phase microextraction vs liquid injection GC-MS analysis of essential oils: Prediction of linear retention indices. Retrieved from [Link]

  • The Good Scents Company. (E)-methyl tiglate, 6622-76-0. Retrieved from [Link]

  • National Institute of Standards and Technology. Methyl tiglate. NIST WebBook. Retrieved from [Link]

  • ChemWhat. Methyl tiglate CAS#: 6622-76-0. Retrieved from [Link]

  • Prospector. (2025, December 8). Methyl Tiglate by Penta Manufacturing Company. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, February 10). Methyl tiglate - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. PMC. Retrieved from [Link]

  • COSMILE Europe. METHYL TIGLATE – Ingredient. Retrieved from [Link]

  • ChemAdder. (2025, September 10). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]

  • ResearchGate. Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 6-7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Retrieved from [Link]

  • PubMed. (2025, July 29). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

Validation

Comparative Fragrance Profiling of Tiglate Esters: Stereochemistry, Sensory Evaluation, and Analytical Methodologies

As a Senior Application Scientist in fragrance chemistry and volatile organic compound (VOC) analysis, understanding the nuanced olfactory behaviors of esterified compounds is critical for advanced formulation. Tiglate e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in fragrance chemistry and volatile organic compound (VOC) analysis, understanding the nuanced olfactory behaviors of esterified compounds is critical for advanced formulation. Tiglate esters—derivatives of tiglic acid ((E)-2-methyl-2-butenoic acid)—represent a highly versatile class of aroma chemicals. Their fragrance profiles span from bright, volatile fruity notes to complex, earthy, and herbaceous drydowns.

This guide provides an objective, data-backed comparison of methyl tiglate and its structural homologs, detailing the stereochemical mechanisms driving their olfactory receptor (OR) binding affinities, and outlining the rigorous analytical protocols required to validate their sensory performance.

Stereochemical Impact on Olfactory Perception: Tiglates vs. Angelates

The fundamental driver of a molecule's fragrance profile is its spatial geometry, which dictates its binding affinity to specific olfactory receptors. Tiglic acid and angelic acid are geometric isomers: tiglic acid is the trans (E) isomer, while angelic acid is the cis (Z) isomer.

This stereochemical divergence creates a profound shift in odor character. While1[1], its Z-isomer counterpart,2[2].

Isomerization Dynamics in Formulation: Understanding the thermal stability of these isomers is critical for drug and fragrance development. When subjected to heat in the presence of an acid catalyst, these esters undergo thermal isomerization. Experimental data demonstrates that2[2]. This inherent stability of the E-isomer makes tiglates highly reliable for long shelf-life formulations, whereas angelates are often utilized as specialized modifiers.

Comparative Fragrance Profiles of Tiglate Homologs

As the alkyl chain length of the esterifying alcohol increases, the volatility of the molecule decreases, shifting its function from a fleeting "top note" to a substantive "heart" or "base note." The table below summarizes the quantitative and qualitative sensory data for key tiglate compounds.

Table 1: Sensory and Application Comparison of Tiglate Esters
CompoundIUPAC NomenclaturePrimary Odor ProfileSecondary / Drydown NotesKey Applications & Performance
Methyl Tiglate Methyl (E)-2-methylbut-2-enoateLight rum, fruity, sweetButterscotch, toffee1[1]
Methyl Angelate Methyl (Z)-2-methylbut-2-enoateGreen, dry woodySpicy, floral modifiers3[3]
Ethyl Tiglate Ethyl (E)-2-methylbut-2-enoateTutti frutti, juicy appleWarm caramel, earthy green olive4[4]
Geranyl Tiglate (2E)-3,7-dimethylocta-2,6-dienyl (E)-2-methylbut-2-enoateHerbaceous, geraniumSweet green melon, powdery rosy5[5]

Experimental Methodology: GC-O and OAV Determination

To objectively quantify the sensory contribution of tiglate esters within a complex matrix, absolute concentration is insufficient. A compound with a low concentration but a sub-parts-per-billion (ppb) odor threshold can dominate a fragrance. Therefore, we utilize Gas Chromatography-Olfactometry (GC-O) coupled with Mass Spectrometry (GC-MS) to calculate the Odor Activity Value (OAV) .

The following self-validating protocol ensures that chemical identification is perfectly synchronized with human sensory perception, allowing for the precise mapping of perceptual synergism.

Step-by-Step GC-MS/GC-O Protocol
  • Sample Extraction via HS-SPME (Headspace Solid-Phase Microextraction):

    • Procedure: Equilibrate 5 mL of the liquid sample with 1.5 g of NaCl in a 15 mL sealed vial at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes.

    • Causality: Using HS-SPME rather than liquid-liquid extraction prevents solvent-induced masking of highly volatile top notes (like methyl tiglate), ensuring the sensory evaluator perceives the true initial impact of the ester without solvent interference.

  • Desorption and Chromatographic Separation:

    • Procedure: Desorb the fiber in the GC injection port at 250°C for 5 minutes in splitless mode. Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven temperature program:6[6].

    • Causality: The slow initial ramp (3°C/min) is critical to resolve low-molecular-weight esters (methyl vs. ethyl tiglate) that possess similar boiling points, preventing peak co-elution.

  • 1:1 Effluent Splitting (MS and ODP):

    • Procedure:7[7]. Maintain the ODP transfer line at 250°C and supply humidified air to the sniffing port.

    • Causality: The 1:1 split perfectly synchronizes the chemical elution time (MS peak) with the human sensory perception time (ODP event). Humidified air prevents the desiccation of the evaluator's nasal mucosa during extended runs, ensuring consistent olfactory sensitivity.

  • OAV Calculation and Synergism Modeling:

    • Procedure: Calculate the OAV by dividing the quantified concentration of the ester by its established odor threshold in water. Apply Feller's additive model to evaluate perceptual interactions.

    • Causality:8[8].

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the GC-O/GC-MS methodology, highlighting the critical divergence point where instrumental data and human sensory data are captured simultaneously.

G A Sample Prep (HS-SPME Extraction) B Gas Chromatography (HP-5MS Separation) A->B Volatiles C Mass Spectrometry (Chemical ID & Quant) B->C 1:1 Split D Olfactometry Port (Sensory Characterization) B->D 1:1 Split E Data Synthesis (OAV & Synergism Modeling) C->E Concentration D->E Odor Threshold

GC-MS/GC-O analytical workflow for ester fragrance profiling and OAV synthesis.

Conclusion

The tiglate ester family offers a masterclass in how subtle structural modifications—whether stereochemical isomerization (tiglate to angelate) or aliphatic chain extension (methyl to geranyl)—drastically alter olfactory receptor affinity. By employing rigorous, self-validating methodologies like HS-SPME coupled with GC-O/GC-MS, formulation scientists can move beyond subjective sniffing to objectively quantify the perceptual synergism these molecules bring to complex fragrance and flavor architectures.

References
  • Penta Manufacturing Company. "Methyl Tiglate - Food, Beverage & Nutrition." UL Prospector. Available at: [Link]

  • European Patent Office. "EP0112394B1 - Process for preparing angelic acid or its ester." Google Patents.
  • Niu, Y., et al. "Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model." Foods (MDPI), 2020. Available at: [Link]

  • MDPI. "Insight into the Volatile Profiles and Key Odorants of Rizhao Green Tea by Application of SBSE-GC-MS, OAVs and GC-O Analysis." Molecules, 2025. Available at: [Link]

Sources

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